Tpp-SP-G
Description
Structure
2D Structure
Properties
CAS No. |
92067-82-8 |
|---|---|
Molecular Formula |
C76H75FeN13O4 |
Molecular Weight |
1290.3 g/mol |
IUPAC Name |
iron(2+);N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)porphyrin-22,24-diid-5-yl]phenyl]butanediamide |
InChI |
InChI=1S/C76H77N13O4.Fe/c1-48-11-17-52(18-12-48)71-57-27-29-59(82-57)72(53-19-13-49(2)14-20-53)61-31-33-63(84-61)74(64-34-32-62(85-64)73(60-30-28-58(71)83-60)54-21-15-50(3)16-22-54)55-23-25-56(26-24-55)81-69(92)39-37-67(90)79-45-8-43-77-41-5-6-42-78-44-9-46-80-68(91)38-40-70(93)87-66-36-35-65-76(88-66)89-47-7-10-51(4)75(89)86-65;/h7,10-36,47,77-78H,5-6,8-9,37-46H2,1-4H3,(H6,79,80,81,82,83,84,85,87,88,90,91,92,93);/q;+2/p-2 |
InChI Key |
ZKZLQMRCQNDXLJ-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)NC(=O)CCC(=O)NCCCNCCCCNCCCNC(=O)CCC(=O)NC9=NC1=C(C=C9)N=C2N1C=CC=C2C)C=C4)C1=CC=C(C=C1)C)[N-]3.[Fe+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)NC(=O)CCC(=O)NCCCNCCCCNCCCNC(=O)CCC(=O)NC9=NC1=C(C=C9)N=C2N1C=CC=C2C)C=C4)C1=CC=C(C=C1)C)[N-]3.[Fe+2] |
Synonyms |
TPP-SP-G |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of Tpp-SP-G mitochondrial uptake
An In-depth Technical Guide to the Mitochondrial Uptake Mechanism of Tpp-SP-G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria-targeted therapeutics represent a promising frontier in addressing a spectrum of diseases characterized by mitochondrial dysfunction. The this compound conjugate is a novel delivery platform engineered for enhanced mitochondrial accumulation. This document elucidates the multi-faceted mechanism governing its uptake into the mitochondrial matrix. The core of this mechanism relies on the synergistic action of its three key components: the triphenylphosphonium (Tpp) cation, a spermine (SP) linker, and a guanidinium (G) head group. This guide provides a comprehensive overview of the uptake process, supported by quantitative data, detailed experimental protocols, and schematic diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Rationale for Mitochondrial Targeting
Mitochondria are central to cellular metabolism, bioenergetics, and apoptosis. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the targeted delivery of therapeutic agents to mitochondria holds immense potential for improving efficacy and reducing off-target effects. The this compound platform is designed to overcome the challenges of mitochondrial drug delivery by leveraging a multi-pronged approach to achieve high-level accumulation within this organelle.
The Tripartite Mechanism of this compound Mitochondrial Uptake
The mitochondrial uptake of this compound is a sophisticated process driven by the interplay of its constituent moieties. The primary driving force is the large negative mitochondrial membrane potential, which is exploited by the lipophilic Tpp cation. This is further augmented by the polycationic nature of the spermine linker and the guanidinium group, which may also engage with specific mitochondrial transporters.
The Role of Triphenylphosphonium (Tpp): The Primary Accumulation Driver
The triphenylphosphonium (Tpp) cation is a well-established and widely utilized moiety for targeting molecules to mitochondria.[1][2][3] Its efficacy stems from two key properties:
-
Lipophilicity: The three phenyl groups confer significant lipophilicity, enabling the cation to readily cross the plasma and outer mitochondrial membranes.
-
Delocalized Positive Charge: The positive charge on the phosphorus atom is delocalized across the three phenyl rings, which reduces the charge density and allows the cation to be shielded by its hydrophobic exterior as it traverses the lipid bilayers.
The uptake process is primarily driven by the substantial negative membrane potential across the inner mitochondrial membrane (-150 to -180 mV).[4] This potential, generated by the electron transport chain, acts as an electrophoretic force, drawing the positively charged Tpp-conjugated molecule into the mitochondrial matrix.[5] This can lead to a several hundred-fold accumulation of Tpp-based compounds within the mitochondria compared to the cytoplasm.[3]
The Contribution of the Spermine (SP) Linker: A Potential for Active Transport
The spermine component of this compound serves as a flexible linker and also contributes to the overall positive charge of the molecule. Importantly, there is evidence suggesting that polyamines like spermine are not solely dependent on passive transport. Research has indicated the existence of a specific polyamine uniporter in the inner mitochondrial membrane that facilitates the electrophoretic transport of spermine.[6] This suggests a potential dual-mode of uptake for the this compound conjugate: passive, membrane potential-driven accumulation via the Tpp group, and potentially active transport facilitated by the spermine moiety through its dedicated uniporter.
The Guanidinium (G) Group: Enhancing Mitochondrial Affinity
The terminal guanidinium group further enhances the mitochondrial targeting capabilities of the this compound conjugate. The guanidinium group is a strong base that is protonated at physiological pH, carrying a delocalized positive charge. This additional positive charge increases the overall cationic nature of the molecule, thereby strengthening the electrophoretic pull into the negatively charged mitochondrial matrix. Guanidinium-containing molecules have themselves been shown to target mitochondria.[2][7]
Quantitative Data on Mitochondrial Uptake
The following table summarizes representative quantitative data for Tpp-mediated mitochondrial accumulation. While specific data for the this compound conjugate is not yet widely published, the data for analogous Tpp-containing compounds provides a strong indication of the expected level of accumulation.
| Compound | Cell Type | Fold Accumulation in Mitochondria (vs. Cytoplasm) | Reference |
| MitoQ | Human fibroblasts | ~1000-fold | [1] |
| TPP+-C10 | Bovine aortic endothelial cells | ~500-fold | [2] |
| TPP+-modified liposomes | HeLa cells | Significant co-localization with MitoTracker | [2][8] |
Experimental Protocols for Assessing Mitochondrial Uptake
The following are detailed methodologies for key experiments used to quantify and visualize the mitochondrial uptake of targeted compounds.
Protocol for Quantification of Mitochondrial Uptake using HPLC-MS/MS
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or SH-SY5Y) in 6-well plates and culture to 80-90% confluency.
-
Treat cells with the this compound conjugate at various concentrations and time points.
-
-
Cell Fractionation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, supplemented with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria. The supernatant is the cytosolic fraction.
-
-
Sample Preparation and Analysis:
-
Lyse the mitochondrial pellet and cytosolic fraction using a suitable lysis buffer.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Extract the this compound conjugate from the lysates using a suitable organic solvent (e.g., acetonitrile).
-
Analyze the extracts by HPLC-MS/MS to quantify the concentration of the this compound conjugate in each fraction.
-
Normalize the conjugate concentration to the protein concentration to determine the amount of conjugate per milligram of mitochondrial or cytosolic protein.
-
Protocol for Visualization of Mitochondrial Uptake by Confocal Microscopy
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Incubate the cells with a fluorescently labeled version of the this compound conjugate for the desired time.
-
In the final 30 minutes of incubation, add a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) to the culture medium.
-
-
Imaging:
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the fluorescently labeled conjugate and the MitoTracker dye.
-
Acquire Z-stack images to visualize the three-dimensional distribution of the conjugate within the cells.
-
-
Co-localization Analysis:
-
Analyze the acquired images using software such as ImageJ or Imaris to determine the degree of co-localization between the fluorescent signal of the this compound conjugate and the MitoTracker dye. A high degree of co-localization indicates successful mitochondrial targeting.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in this compound mitochondrial uptake.
Caption: Mechanism of this compound mitochondrial uptake.
Caption: Experimental workflow for quantitative analysis.
Caption: Logical relationship of this compound components.
Conclusion
The this compound platform represents a sophisticated approach to mitochondrial drug delivery. Its mechanism of uptake is a synergistic interplay of passive, membrane potential-driven accumulation and potential active transport, mediated by its three distinct chemical moieties. The triphenylphosphonium cation acts as the primary mitochondrial anchor, while the spermine linker and guanidinium group further enhance the efficiency of this process. A thorough understanding of this mechanism is crucial for the rational design and development of novel mitochondria-targeted therapeutics. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further explore and exploit the potential of this promising delivery system.
References
- 1. Mitoquinone | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeut ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00219E [pubs.rsc.org]
Tpp-SP-G synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Mitochondria-Targeted Tpp-SP-G Conjugates
Disclaimer: The nomenclature "this compound" is not a universally recognized standard. This guide provides a representative framework for the synthesis and characterization of a molecule where Tpp represents a Triphenylphosphonium mitochondrial targeting moiety, SP is a spacer or linker, and G is a generic therapeutic agent (drug). The experimental protocols and data presented are a composite based on established methodologies for similar mitochondria-targeted drug conjugates.
Introduction
Mitochondria are increasingly recognized as a key therapeutic target for a range of pathologies, including cancer and neurodegenerative diseases. The delivery of bioactive molecules to this organelle, however, is hindered by the mitochondrial double membrane. One of the most effective strategies to overcome this barrier is the use of the lipophilic triphenylphosphonium (Tpp) cation. The large positive charge delocalized over the three phenyl rings allows Tpp-conjugated molecules to accumulate within the negatively charged mitochondrial matrix, with concentrations reaching several hundred-fold higher than in the cytoplasm.[1][2]
This technical guide details the synthesis, purification, and characterization of a model this compound conjugate. It is intended for researchers, scientists, and drug development professionals working on mitochondria-targeted therapeutics. The guide provides detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Synthesis of this compound
The synthesis of a this compound conjugate is typically a multi-step process involving the preparation of a Tpp-linker with a reactive functional group, followed by conjugation to the therapeutic agent 'G'. A common and robust method involves forming a stable amide bond between a carboxylated Tpp-linker and an amine-functionalized drug.
Experimental Protocol: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide (Tpp-Linker)
This protocol describes the synthesis of a Tpp-linker with a five-carbon chain terminating in a carboxylic acid, a versatile precursor for conjugation.
-
Materials: Triphenylphosphine, 5-bromovaleric acid, acetonitrile (anhydrous).
-
Procedure: a. Dissolve triphenylphosphine (1.0 eq) and 5-bromovaleric acid (1.1 eq) in anhydrous acetonitrile. b. Reflux the mixture under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). c. After completion, cool the reaction mixture to room temperature. d. Precipitate the product by adding diethyl ether. e. Collect the white precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield (4-carboxybutyl)triphenylphosphonium bromide.
Experimental Protocol: Conjugation of Tpp-Linker to Drug-G (this compound)
This protocol details the conjugation of the Tpp-linker to a generic amine-containing drug (Drug-NH2) using carbodiimide coupling chemistry.
-
Materials: (4-Carboxybutyl)triphenylphosphonium bromide (1.0 eq), Drug-NH2 (1.0 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq), N-hydroxysuccinimide (NHS, 1.2 eq), anhydrous dimethylformamide (DMF), triethylamine (TEA).
-
Procedure: a. Dissolve (4-carboxybutyl)triphenylphosphonium bromide in anhydrous DMF. b. Add EDC and NHS to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid. c. In a separate flask, dissolve Drug-NH2 in anhydrous DMF. Add TEA to act as a base. d. Add the Drug-NH2 solution dropwise to the activated Tpp-linker solution. e. Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere. f. Monitor the reaction by TLC or LC-MS. g. Upon completion, the solvent is typically removed under reduced pressure.
-
Purification: a. The crude product is purified using column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound conjugate.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and relevant physicochemical properties of the synthesized conjugate.
Summary of Quantitative Data
The following table summarizes representative quantitative data expected from the characterization of a this compound conjugate.
| Parameter | Technique | Representative Value | Significance |
| ¹H NMR | Nuclear Magnetic Resonance | Phenyl protons: δ 7.7-7.9 ppm (m); Alkyl spacer protons: δ 1.5-3.5 ppm | Confirms the presence of Tpp and spacer protons and successful conjugation. |
| ³¹P NMR | Nuclear Magnetic Resonance | δ ~25 ppm (s) | Confirms the phosphonium chemical environment. |
| Mass Spectrometry | ESI-MS | [M]+ calculated and found m/z | Confirms the molecular weight of the conjugate. |
| Purity | HPLC | >95% | Ensures the quality of the compound for biological assays. |
| Zeta Potential | Dynamic Light Scattering | +20 to +40 mV | Indicates surface charge; positive charge is crucial for mitochondrial uptake. |
| IC₅₀ Value | MTT Assay | Varies (e.g., 0.1-10 µM) | Quantifies the cytotoxic potency of the conjugate against a cancer cell line.[3] |
| Mitochondrial Colocalization | Confocal Microscopy | Pearson's Coefficient > 0.8 | Quantifies the degree of accumulation within mitochondria. |
Methodologies for Key Experiments
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using analytical RP-HPLC with a C18 column. A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) is typically used as the mobile phase. Detection is performed using a UV detector at a wavelength appropriate for the drug molecule.
-
Zeta Potential Measurement: The conjugate is dispersed in an aqueous solution (e.g., phosphate-buffered saline). The electrophoretic mobility is measured using a Zetasizer instrument, and the zeta potential is calculated, which reflects the surface charge.
-
In Vitro Cytotoxicity (MTT Assay):
-
Cancer cells (e.g., HeLa or MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the this compound conjugate for 48-72 hours.
-
MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at ~570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
-
Mitochondrial Colocalization Study:
-
Cells are grown on glass coverslips and incubated with the this compound conjugate (if fluorescent) or a fluorescent analogue.
-
A commercial mitochondrial tracker dye (e.g., MitoTracker Red CMXRos) is added for co-staining.
-
Live or fixed cells are imaged using a confocal laser scanning microscope.
-
The degree of colocalization between the conjugate's fluorescence and the mitochondrial tracker's fluorescence is quantified using image analysis software to calculate a Pearson's correlation coefficient.
-
Visualizations
Synthesis and Characterization Workflow
Caption: Logical workflow for the synthesis and characterization of this compound.
Proposed Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by a mitochondria-targeted drug.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Triphenylphosphonium (TPP)-Based Mitochondrial Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles, quantitative data, and experimental methodologies related to the use of the triphenylphosphonium (TPP) cation for targeting therapeutic and diagnostic agents to mitochondria.
Chapter 1: Core Principles of TPP-Mediated Mitochondrial Targeting
Mitochondria, essential for cellular energy production and apoptosis regulation, are critical targets for novel therapeutics.[1] The most widely used strategy for delivering molecules to this organelle involves covalent conjugation to a lipophilic cation, most notably the triphenylphosphonium (TPP) cation.[2] The targeting principle is fundamentally driven by the large negative mitochondrial membrane potential (ΔΨm).
1.1 The Role of Membrane Potential
Healthy, respiring cells maintain a significant electrochemical gradient across their inner mitochondrial membrane. This potential, which is negative on the inside (matrix), is substantially higher in cancer cells (ranging from -150 mV to -180 mV) compared to normal cells, providing a basis for selective targeting.[1][3] The accumulation of TPP-conjugated molecules is a stepwise process:
-
Plasma Membrane Potential: The cell's plasma membrane potential (typically -30 mV to -40 mV) first drives the accumulation of the positively charged TPP conjugate from the extracellular space into the cytosol, resulting in a 3- to 5-fold increase in concentration.[2]
-
Mitochondrial Membrane Potential: The much larger mitochondrial membrane potential then drives the further accumulation of the conjugate from the cytosol into the mitochondrial matrix.[2]
This entire process is governed by the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. The equation demonstrates that for every 60 mV of negative potential, the concentration of a monovalent cation like TPP increases by an order of magnitude.[1] This can lead to a remarkable 100- to 1,000-fold higher concentration of the TPP-linked cargo within the mitochondria compared to the cytoplasm.[2]
1.2 Physicochemical Properties of TPP
The effectiveness of TPP as a mitochondrial targeting moiety stems from its unique chemical structure. It consists of a central phosphorus atom bearing a positive charge, which is delocalized across three covalently bonded, lipophilic phenyl rings. This structure confers two critical properties:
-
Lipophilicity: The phenyl groups allow the cation to readily pass through the lipid bilayers of both the plasma and mitochondrial membranes.[4]
-
Delocalized Positive Charge: The delocalized charge prevents the formation of a strong, localized electric field that might otherwise hinder its passage through the hydrophobic membrane core.
The combination of these properties allows TPP-conjugated molecules to efficiently traverse cellular barriers and accumulate in the mitochondrial matrix in response to the electrochemical gradient.[2]
Chapter 2: Synthesis and Chemical Strategies
The synthesis of TPP-based compounds typically involves a straightforward nucleophilic substitution reaction. Generally, an alkyl halide derivative of the cargo molecule (e.g., a drug, fluorescent probe) is reacted with triphenylphosphine. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, forming the TPP-linker-cargo conjugate.
The length and chemical nature of the alkyl linker connecting the TPP moiety to the cargo are critical. Lipophilicity plays a significant role in both mitochondrial accumulation and potential off-target effects like uncoupling of oxidative phosphorylation. Longer, more lipophilic linkers often lead to better mitochondrial targeting but can also increase toxicity.[5]
Chapter 3: Quantitative Analysis of Mitochondrial Targeting
The efficiency of TPP-mediated targeting can be quantified using various metrics. These include the fold-accumulation in mitochondria, the concentration required to elicit a biological effect (e.g., IC50 for cytotoxicity), and the degree of colocalization with mitochondrial markers.
| Parameter | Typical Value/Range | Method of Measurement | Description |
| Mitochondrial Accumulation | 100- to 1,000-fold | TPP-Selective Electrode, Radioactive [3H]TPP+ | The ratio of the TPP-conjugate concentration in the mitochondrial matrix to the cytosolic concentration.[2] |
| Cytosolic Accumulation | 3- to 5-fold | TPP-Selective Electrode, Radioactive [3H]TPP+ | The ratio of the TPP-conjugate concentration in the cytosol to the extracellular concentration.[2] |
| Cytotoxicity (IC50) | Compound-dependent (e.g., 0.76 µM for 1f vs. MCF-7) | MTT Assay, Cell Viability Assays | The concentration of a TPP-conjugate required to inhibit the growth of 50% of a cell population.[6] |
| Mitochondrial Colocalization | Pearson's Coefficient: ~0.9-1.0 | Confocal Microscopy | A statistical measure of the overlap between the fluorescence signal of the TPP-conjugate and a known mitochondrial marker.[7][8] |
| MMP (State 4 Mitochondria) | ~180 mV (interior negative) | TPP-Selective Electrode | The membrane potential of isolated mitochondria in a resting state (substrate available, no ADP).[3] |
| Rate of TPP+ Influx | Varies (nmol/min/mg protein) | TPP-Selective Electrode | The rate at which TPP+ is taken up by mitochondria, which can reflect changes in ΔΨm.[9] |
Chapter 4: Key Experimental Protocols
Verifying the mitochondrial targeting and functional effects of TPP conjugates requires a suite of specialized experimental techniques.
Protocol 4.1: Synthesis of a TPP-Fluorescent Dye Conjugate
This protocol provides a general method for synthesizing a TPP-conjugate for visualization studies, based on the synthesis of TPP-decyl-TAMRA.[3]
-
Linker Synthesis: React an excess of a dibromoalkane (e.g., 1,10-dibromodecane) with potassium phthalimide to produce a bromoalkylphthalimide intermediate. Purify via column chromatography.
-
TPP Conjugation: React the bromoalkylphthalimide intermediate with triphenylphosphine to form the TPP-linker-phthalimide product.
-
Deprotection: Remove the phthalimide protecting group by heating with aqueous hydrobromic acid to yield the TPP-linker-amine.
-
Dye Coupling: Couple the TPP-linker-amine with an NHS-ester activated fluorescent dye (e.g., 6-TAMRA NHS ester).
-
Purification: Purify the final TPP-linker-dye conjugate using preparative HPLC.
Protocol 4.2: Assessment of Mitochondrial Colocalization via Confocal Microscopy
This protocol is used to visually confirm the accumulation of a fluorescent TPP-conjugate within mitochondria.[8][10][11]
-
Cell Culture: Seed cells (e.g., HeLa, MCF-7) onto glass-bottomed culture dishes and allow them to adhere overnight.
-
Staining:
-
Incubate cells with the fluorescent TPP-conjugate (e.g., 10 µM) for 30 minutes at 37°C.
-
In the same media, add a mitochondrial-specific dye such as MitoTracker Green FM (e.g., 250 nM) or MitoTracker Deep Red (100 nM) and incubate for another 30 minutes.[3][8]
-
(Optional) Add a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL) for cellular context.[3]
-
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dyes.
-
Imaging: Immediately image the live cells using a confocal laser scanning microscope. Acquire images in separate channels for the TPP-conjugate, the MitoTracker dye, and the nuclear stain.
-
Analysis: Merge the images from the different channels. Colocalization is indicated by the overlap of the TPP-conjugate's fluorescence with the MitoTracker fluorescence (e.g., producing a yellow or orange color in a red/green merge). Quantify the degree of colocalization by calculating the Pearson's correlation coefficient.[7]
Protocol 4.3: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
The JC-1 assay is a widely used method to assess changes in ΔΨm. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent "J-aggregates" at high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[12][13][14][15]
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with the TPP-compound of interest at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM FCCP).[12][15]
-
JC-1 Staining:
-
Washing: Aspirate the staining solution and wash the cells twice with a pre-warmed assay buffer (e.g., PBS).[12][14]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Analysis: For each well, calculate the ratio of red fluorescence to green fluorescence. A decrease in this ratio compared to the vehicle control indicates a loss of MMP.[15]
Protocol 4.4: Quantification of TPP+ Uptake in Isolated Mitochondria
This method uses a TPP-selective electrode to directly measure the concentration of TPP+ cations in a buffer containing isolated mitochondria, allowing for real-time monitoring of uptake.[3][16][17][18]
-
Apparatus Setup: Place a TPP-selective electrode and a reference electrode in a stirred, temperature-controlled chamber (37°C) containing a suitable respiration buffer (e.g., KCl-based buffer).
-
Electrode Calibration: Make successive additions of the TPP-conjugate of interest to the buffer to generate a calibration curve. The electrode response should be logarithmic with respect to the TPP+ concentration.[16][17]
-
Baseline Measurement: Add isolated mitochondria (e.g., 1 mg protein/ml) to the chamber. A small drop in external TPP+ concentration may be observed due to non-specific binding to the outer membrane.[17]
-
Initiate Respiration: Add a respiratory substrate (e.g., 10 mM succinate) to energize the mitochondria and generate a membrane potential. This will drive the uptake of the TPP-conjugate into the mitochondrial matrix, observed as a significant decrease in the external TPP+ concentration measured by the electrode.[16][17]
-
Induce Depolarization: Add an uncoupler (e.g., 500 nM FCCP) to dissipate the membrane potential. This will cause the release of the accumulated TPP-conjugate from the mitochondria back into the buffer, observed as an increase in the external TPP+ concentration, returning it to near the baseline level.[16][17]
-
Quantification: The amount of TPP+ taken up by the mitochondria can be calculated from the change in external concentration and the known volume of the chamber and amount of mitochondrial protein.
Chapter 5: Challenges and Considerations
While TPP is a powerful tool for mitochondrial targeting, it is not merely an inert carrier. The TPP moiety itself can have significant biological effects that must be considered when interpreting experimental results.
-
Mitochondrial Uncoupling: TPP-linker conjugates, even without attached cargo, can act as protonophores, increasing proton leak across the inner mitochondrial membrane. This uncouples oxidative phosphorylation (OXPHOS), dissipates the proton gradient, and reduces the efficiency of ATP synthesis. This effect is often dependent on the lipophilicity of the linker.[2]
-
Inhibition of Respiration: At high concentrations, the accumulation of TPP cations can inhibit components of the electron transport chain, such as Complex I, or the F0F1-ATPase.[2]
-
Cytotoxicity: The disruption of mitochondrial bioenergetics can lead to cytotoxicity, which may confound the assessment of the conjugated cargo's activity. It is crucial to test the TPP-linker moiety alone as a control.
-
Mitigation Strategies: Recent studies have shown that modifying the electron density of the TPP moiety can dissociate its mitochondrial uptake from its uncoupling effects. For example, adding electron-withdrawing groups (e.g., 4-CF3) to the phenyl rings can reduce or abolish the uncoupling effect without preventing mitochondrial accumulation, offering a pathway to safer TPP-based therapeutics.
Conclusion
The triphenylphosphonium cation is an invaluable and widely utilized tool for targeting a diverse range of molecules to mitochondria. Its accumulation, driven by the mitochondrial membrane potential, allows for highly concentrated delivery of drugs and probes to this critical organelle. A thorough understanding of its physicochemical principles, potential off-target effects, and the appropriate experimental methodologies for its evaluation is essential for researchers and drug developers seeking to leverage this powerful targeting strategy for therapeutic and diagnostic applications.
References
- 1. TPP-based mitocans: a potent strategy for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (674c) Mitochondrial Targeting with Triphenylphosphonium (TPP)-Conjugated and TPP-Peg-Conjugated PAMAM Dendrimer Nanocarriers | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. Introducing TAPY as a Versatile Alternative to TPP for Selective Mitochondrial Targeting in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput colocalization pipeline for quantification of mitochondrial targeting across different protein types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Designing Novel Tpp-SP-G Derivatives for Enhanced Mitochondrial Targeting in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive framework for the design, synthesis, and evaluation of novel Triphenylphosphonium-Sulfonamidophenyl-Galactose (Tpp-SP-G) derivatives as potent and selective mitochondria-targeting anticancer agents. By leveraging the mitochondrial-accumulating properties of the Tpp cation and the cancer cell-targeting potential of the galactose moiety, these novel compounds represent a promising new frontier in precision oncology. This document provides a rational design strategy, a proposed synthetic pathway, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of relevant quantitative data to guide researchers in this innovative area of drug discovery.
Introduction: The Rationale for this compound Derivatives
Mitochondria have emerged as a critical target in cancer therapy due to their central role in cellular metabolism, proliferation, and apoptosis. Cancer cells often exhibit a significantly higher mitochondrial membrane potential compared to normal cells, a feature that can be exploited for targeted drug delivery. The lipophilic triphenylphosphonium (TPP) cation is a well-established mitochondria-targeting moiety that readily accumulates within the mitochondrial matrix, driven by the negative-inside mitochondrial membrane potential.
Furthermore, many cancer cells, particularly hepatocellular carcinoma, overexpress asialoglycoprotein receptors (ASGP-Rs) which recognize and internalize galactose-bearing ligands. This provides an opportunity for targeted delivery of therapeutic agents to cancer cells while minimizing off-target effects.
The novel this compound derivatives proposed herein are designed to synergistically exploit both of these targeting strategies. The galactose (G) moiety is intended to facilitate the selective uptake of the compound into cancer cells via ASGP-R-mediated endocytosis. Once internalized, the Tpp moiety will drive the accumulation of the therapeutic conjugate within the mitochondria, leading to localized cytotoxic effects and the induction of apoptosis. The sulfonamidophenyl (SP) linker provides a stable and synthetically tractable scaffold to connect the targeting and organelle-localizing moieties.
Proposed Synthetic Pathway for Novel this compound Derivatives
The synthesis of this compound derivatives can be approached through a multi-step process involving the preparation of the individual components followed by their conjugation. A plausible synthetic route is outlined below.
-
Step 1: Synthesis of the Sulfonamidophenyl-Galactose (SP-G) Moiety. This can be achieved by reacting a commercially available aminophenyl-galactopyranoside with a suitable sulfonyl chloride derivative. The choice of sulfonyl chloride can be varied to modulate the physicochemical properties of the linker.
-
Step 2: Functionalization of the SP-G Moiety for Tpp Conjugation. The SP-G intermediate from Step 1 can be functionalized with a reactive group, such as a halide or a tosylate, on the phenyl ring. This will allow for subsequent nucleophilic substitution by triphenylphosphine.
-
Step 3: Synthesis of the this compound Derivative. The final step involves the reaction of the functionalized SP-G moiety with triphenylphosphine to yield the desired this compound derivative. This reaction is typically carried out in a high-boiling point solvent.
-
Purification and Characterization. The final product should be purified using standard techniques such as column chromatography and recrystallization. Characterization can be performed using NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxicity of various TPP-conjugated anticancer agents in different cancer cell lines, providing a benchmark for the evaluation of novel this compound derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| TPP-Doxorubicin | Doxorubicin-resistant breast cancer (MDA-MB-435) | ~4-fold lower than Doxorubicin after 72h | |
| TPP-Chlorambucil | Breast cancer | ~12-fold lower than Chlorambucil | |
| mtDox | Doxorubicin-sensitive ovarian cancer (A2780) | Toxic | |
| mtDox | Doxorubicin-resistant ovarian cancer (A2780ADR) | Strong activity | |
| mtPt (MPP-cisplatin) | Cisplatin-sensitive ovarian cancer (A2780 WT) | Similar to resistant cells | |
| mtPt (MPP-cisplatin) | Cisplatin-resistant ovarian cancer (A2780 CP70) | Similar to sensitive cells | |
| TP421 | Pancreatic cancer | Varies by cell line |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol measures the change in mitochondrial membrane potential, an early indicator of apoptosis.
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time. Include a positive control (e.g., CCCP) and a vehicle control.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~550/600 nm) using a fluorescence microscope or flow cytometer.
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound derivative as described in the cell viability assay.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Annexin V-FITC and PI Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the this compound derivative, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Antitumor Efficacy in Xenograft Models
This protocol evaluates the in vivo therapeutic efficacy of this compound derivatives.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Grouping: When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative and vehicle control to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Mandatory Visualizations
Signaling Pathway: Mitochondria-Mediated Apoptosis
Caption: Mitochondria-mediated apoptosis pathway induced by this compound derivatives.
Experimental Workflow
Caption: Experimental workflow for the evaluation of this compound derivatives.
In Silico Modeling of Tpp-SP-G Mitochondrial Accumulation: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are crucial targets for therapeutic intervention in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] The most effective strategy for delivering bioactive molecules to mitochondria involves covalent linkage to a lipophilic cation, such as triphenylphosphonium (TPP).[1] This guide provides a comprehensive overview of the in silico modeling of the mitochondrial accumulation of Tpp-SP-G, a generalized structure representing a mitochondria-targeted compound. Here, "Tpp" is the triphenylphosphonium targeting moiety, "SP" is a spacer, and "G" is a cargo of interest. We will explore the physicochemical principles, present quantitative data, detail experimental validation protocols, and provide computational workflows to guide researchers in this field.
Introduction: The Principle of Mitochondrial Targeting
The primary driving force for the accumulation of Tpp-conjugated molecules within mitochondria is the large mitochondrial membrane potential (Δψm), which is negative inside.[2] The inner mitochondrial membrane maintains a potential of approximately -140 mV to -180 mV relative to the cytoplasm. This strong negative potential electrophoretically drives the accumulation of the positively charged TPP cation, and its attached cargo, into the mitochondrial matrix.[3] Depending on the membrane potential, this can result in a concentration of the TPP-conjugate inside the mitochondria that is several hundred to over a thousand times higher than in the cytoplasm.[1][2]
The accumulation can be predicted by the Nernst equation, which relates the equilibrium potential of an ion to its concentration gradient across a membrane.[4][5][6] For a monovalent cation like TPP, the equation predicts a 10-fold accumulation for every 61.5 mV of membrane potential at 37 °C.[7]
The this compound Construct: Design and Considerations
The generalized this compound structure consists of three key components that can be computationally modeled and optimized:
-
Triphenylphosphonium (Tpp): The targeting cation. Its lipophilicity allows it to cross the mitochondrial membranes. Modifications to the TPP moiety itself, such as fluorination, can enhance its partial positive charge and improve selectivity.[8]
-
Spacer (SP): Typically a simple alkane chain or a more complex linker like polyethylene glycol (PEG).[9] The length and hydrophobicity of the spacer are critical. Longer, more lipophilic linkers can lead to faster and greater mitochondrial uptake, but may also result in increased non-specific binding to the mitochondrial membrane.[10]
-
Cargo (G): The bioactive molecule, which can be a drug, a probe, or an antioxidant. The properties of the cargo, such as its hydrophilicity, can significantly impact the overall uptake of the conjugate.[10]
Quantitative Analysis of Mitochondrial Accumulation
The degree of mitochondrial accumulation is a critical parameter for designing effective mitochondria-targeted therapeutics. The following table summarizes key quantitative data derived from various experimental studies on TPP-based compounds.
| Parameter | Typical Values | Influencing Factors | Significance |
| Mitochondrial Membrane Potential (Δψm) | -140 mV to -180 mV | Cell type, metabolic state, presence of uncouplers (e.g., FCCP) | The primary driving force for TPP-conjugate accumulation.[3][7] |
| Accumulation Ratio (Mito/Cyto) | 100 to 5,000-fold | Δψm, lipophilicity of the TPP-conjugate, nature of the cargo.[1][7] | Determines the effective concentration of the cargo at the target site. |
| Uptake Rate | Seconds to minutes | Lipophilicity of the linker and cargo, molecular size.[9] | Important for achieving rapid therapeutic or diagnostic effects. |
| IC50 (e.g., for anticancer mitocans) | 50 nM to 1 µM | Specific cargo, cancer cell type, mitochondrial metabolism.[11] | Measures the potency of mitochondria-targeted drugs. |
In Silico Modeling Workflow
Computational modeling provides a powerful tool for predicting and optimizing the mitochondrial accumulation of this compound constructs before their synthesis. It allows for the rational design of molecules with desired properties.
Biophysical Basis of Accumulation
The process is governed by the electrochemical gradient across the inner mitochondrial membrane. The Nernst equation provides a theoretical framework for the magnitude of accumulation.
Caption: Mitochondrial accumulation of this compound driven by membrane potential.
Computational Workflow for this compound Design
The following diagram outlines a typical in silico workflow for the design and evaluation of novel this compound compounds. This iterative process combines computational prediction with experimental validation.
Caption: Iterative workflow for in silico design and validation of this compound.
Experimental Protocols for Validation
In silico models must be validated by experimental data. Below are summarized protocols for key assays used to measure the mitochondrial accumulation and activity of this compound compounds.
Protocol: Measurement of Mitochondrial Uptake using a TPP-Selective Electrode
This method allows for the real-time measurement of TPP-conjugate uptake into isolated mitochondria.
-
Preparation: Isolate mitochondria from rat liver or cultured cells using differential centrifugation.
-
Electrode Setup: Calibrate a TPP-selective electrode in a chamber containing respiration buffer.
-
Measurement:
-
Add a known amount of isolated mitochondria (e.g., 2 mg protein/mL) to the chamber.
-
Add the TPP-conjugate in sequential steps to calibrate the electrode response.
-
Energize the mitochondria by adding a respiratory substrate (e.g., 10 mM succinate).
-
Record the decrease in the external TPP-conjugate concentration as it is taken up by the energized mitochondria.
-
To confirm that uptake is potential-dependent, add an uncoupler like FCCP (0.5 µM), which will dissipate the Δψm and cause the release of the TPP-conjugate.[9]
-
-
Data Analysis: Calculate the uptake rate and the total amount of accumulated compound from the electrode trace.[9]
Protocol: Confocal Microscopy for Subcellular Localization
This protocol visualizes the accumulation of fluorescently-tagged this compound conjugates within the mitochondria of living cells.
-
Cell Culture: Plate cells (e.g., MCF-7 breast cancer cells or hTERT-BJ1 fibroblasts) on glass-bottom dishes suitable for microscopy.[11]
-
Staining:
-
Incubate the cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Wash the cells and incubate them with the fluorescent this compound conjugate.
-
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for both the MitoTracker dye and the this compound conjugate.
-
-
Analysis:
-
Overlay the images from the two fluorescent channels.
-
Colocalization of the this compound signal with the MitoTracker signal confirms mitochondrial accumulation.[10]
-
Protocol: Measuring Effects on Mitochondrial Respiration
The impact of a this compound compound on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR).
-
Cell Plating: Seed cells in a specialized microplate for use with an extracellular flux analyzer (e.g., Seahorse XFe96).[11]
-
Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration.
-
Assay:
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A.
-
The analyzer measures the OCR in real-time.
-
-
Analysis:
Conclusion
The in silico modeling of this compound mitochondrial accumulation is an indispensable tool in modern drug discovery and chemical biology. By combining computational design and simulation with robust experimental validation, researchers can accelerate the development of novel mitochondria-targeted diagnostics and therapeutics. The workflows and protocols outlined in this guide provide a framework for the rational design and evaluation of these promising compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nernst equation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PMC [pmc.ncbi.nlm.nih.gov]
The Spacer's Pivotal Role in Tpp-SP-G Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of the spacer element in Triphenylphosphonium (Tpp)-Spacer-Cargo (G) conjugates. The strategic selection of the spacer is a critical determinant of the conjugate's overall efficacy, influencing its physicochemical properties, mitochondrial targeting efficiency, and biological activity. This document outlines the core principles of Tpp-SP-G design, summarizes key quantitative data, provides detailed experimental protocols, and visualizes essential pathways and workflows.
Core Concepts: The this compound Tripartite Structure
This compound conjugates are a class of molecules designed for targeted delivery to mitochondria. Their structure consists of three key components:
-
Triphenylphosphonium (Tpp): A lipophilic cation that acts as a mitochondria-targeting moiety. Due to the large negative membrane potential across the inner mitochondrial membrane (-150 to -180 mV), the positively charged Tpp group accumulates within the mitochondrial matrix.[1]
-
Spacer (SP): A linker that connects the Tpp group to the cargo molecule. The spacer's length, composition, and flexibility are crucial for optimizing the conjugate's properties.
-
Cargo (G): The biologically active molecule, which can be a therapeutic agent, a fluorescent probe, or another molecule of interest.
The primary function of the Tpp moiety is to concentrate the cargo molecule within the mitochondria, thereby enhancing its therapeutic effect or enabling the study of mitochondrial processes.
The Spacer's Influence on Physicochemical Properties and Biological Activity
The spacer is not merely a passive linker; it plays an active role in modulating the conjugate's behavior. Key functions of the spacer include:
-
Modulating Hydrophobicity: The length and composition of the spacer significantly impact the overall hydrophobicity of the this compound conjugate. Longer alkyl chain spacers increase lipophilicity, which can lead to faster and more efficient passage through cellular and mitochondrial membranes.[2][3] Conversely, incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can enhance the water solubility of the conjugate.
-
Controlling Mitochondrial Uptake and Distribution: The rate of mitochondrial accumulation is influenced by the spacer. Increased hydrophobicity from longer alkyl chains can accelerate uptake.[3] The nature of the spacer can also affect the sub-mitochondrial localization of the cargo.
-
Impacting Biological Activity: The choice of spacer can directly influence the biological efficacy of the cargo molecule. As demonstrated in various studies, altering the spacer length can lead to significant changes in the cytotoxic or inhibitory activity of the conjugate.
Quantitative Data on Spacer Effects
The following tables summarize quantitative data from studies investigating the impact of spacer length on the biological activity of this compound conjugates.
Table 1: Effect of Alkyl Spacer Length on Fungicidal Activity of Tpp-Quinolone Conjugates (mitoQNOs)
| Compound | Spacer (Alkyl Chain Length) | Inhibition Rate against S. sclerotiorum (%) | EC50 against P. capsici (µmol/L) | EC50 against S. sclerotiorum (µmol/L) |
| mitoQNO6 | 6 carbons | 19.86 | - | - |
| mitoQNO8 | 8 carbons | 45.44 | - | - |
| mitoQNO11 | 11 carbons | 91.47 | 7.42 | 4.43 |
Data extracted from a study on Tpp-conjugated quinolone analogs, demonstrating that increased spacer length enhances fungicidal activity.[2]
Table 2: Cytotoxicity of Alkyl-TPP+ Conjugates in Cancer Cells
| Compound | Spacer (Alkyl Chain Length) | IC50 against PC-3 Cancer Cells (µM) |
| TPP-C10 | 10 carbons | 0.2 - 0.3 |
| TPP-C12 | 12 carbons | 0.2 - 0.3 |
These compounds exhibited high cytotoxicity, with longer alkyl chains contributing to this effect.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate this compound conjugates.
General Synthesis of this compound Conjugates
The synthesis of this compound conjugates typically involves a multi-step process. The following is a generalized protocol for the synthesis of a Tpp-alkyl-amide-G conjugate:
-
Synthesis of the Spacer-Tpp Moiety:
-
React ω-bromoaliphatic acyl chloride with triphenylphosphine in a suitable solvent (e.g., dichloromethane) to form the Tpp-functionalized acyl chloride.
-
The reaction is typically stirred for several hours at room temperature.
-
The resulting product is purified, often by extraction and column chromatography.
-
-
Conjugation to the Cargo Molecule (G):
-
The cargo molecule (G), containing a suitable nucleophilic group (e.g., an amine), is dissolved in an appropriate solvent.
-
The Tpp-functionalized acyl chloride is added to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.
-
The reaction mixture is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Purification of the Final Conjugate:
-
The final this compound conjugate is purified using standard techniques such as column chromatography or recrystallization to yield the pure product.
-
Characterization of the final compound is performed using methods like NMR spectroscopy and mass spectrometry.[2]
-
In Vitro Fungicidal Activity Assay (Mycelium Growth Rate Method)
This protocol is used to determine the efficacy of this compound conjugates against fungal pathogens.
-
Preparation of Fungal Plates:
-
Prepare potato dextrose agar (PDA) plates.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum or Phytophthora capsici).
-
-
Application of Test Compounds:
-
Prepare stock solutions of the this compound conjugates in a suitable solvent (e.g., DMSO).
-
Apply a specific volume of the test compound solution to a sterile filter paper disc placed at a defined distance from the mycelial plug. A solvent-only control is also included.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
-
Measurement and Analysis:
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
To determine the EC50 value (the concentration that inhibits 50% of growth), a dose-response curve is generated by testing a range of concentrations.[2]
-
Measurement of Mitochondrial Membrane Potential (MMP)
Changes in MMP are a key indicator of mitochondrial function and can be assessed using fluorescent probes.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 or MCF-7/ADR) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound conjugates at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., FCCP).
-
-
Staining with a Fluorescent Probe:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent dye sensitive to MMP, such as Tetramethylrhodamine, Ethyl Ester (TMRE), in fresh culture medium for 20-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 547/575 nm for TMRE).
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the relative change in MMP. A decrease in fluorescence indicates mitochondrial depolarization.[1]
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound conjugates.
Caption: Mitochondrial targeting of a this compound conjugate.
Caption: Experimental workflow for this compound conjugate evaluation.
References
- 1. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of the "G" Moiety in Tpp-SP-G Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria-targeted therapeutics represent a promising frontier in the development of novel treatments for a range of diseases, including cancer and bacterial infections. The strategy of delivering pharmacologically active compounds directly to the mitochondria enhances their efficacy and can reduce off-target effects. A key player in this strategy is the triphenylphosphonium (Tpp) cation, a lipophilic cation that facilitates the accumulation of conjugated molecules within the mitochondria due to the organelle's negative membrane potential.[1][2] This guide focuses on a specific class of these targeted compounds, broadly denoted as "Tpp-SP-G," which are amphiphilic glycerolipid conjugates. In this nomenclature, "Tpp" is the mitochondria-targeting triphenylphosphonium moiety, "SP" represents a spacer or linker, and "G" signifies the glycerolipid backbone which can be further functionalized with various bioactive moieties. The biological activity of the entire conjugate is critically dependent on the nature of this "G" moiety.
The General Class of this compound: Functionalized Glycerolipids
In the broader sense of this compound conjugates, the "G" moiety is a glycerolipid backbone that is often esterified with other biologically active molecules. These appended molecules are the primary determinants of the conjugate's specific biological activity. Common functionalizing groups include terpenoids, such as abietic acid and betulin, and various fatty acids.[3]
Biological Activity: Cytotoxicity and Antibacterial Effects
The primary biological activities reported for this class of this compound conjugates are potent cytotoxicity against cancer cell lines and antibacterial activity.[3][4] The mitochondria-targeting Tpp moiety ensures that the cytotoxic or antibacterial "G" moiety is delivered in high concentrations to its site of action.
Quantitative Data on Biological Activity
The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cell lines. The data below summarizes the IC50 values for several representative this compound conjugates.
| Compound ID | "G" Moiety Functionalization | Cell Line | IC50 (µM) | Reference |
| 4a | Oleic Acid | M-HeLa | 41-62.5 | [3] |
| HuTu-80 | 41-62.5 | [3] | ||
| PANC-1 | 41-62.5 | [3] | ||
| DU-145 | 41-62.5 | [3] | ||
| PC-3 | 51.0 | [3] | ||
| T98G | 62.5 | [3] | ||
| 4b | Linoleic Acid | MCF-7 | Similar to 4a | [3] |
| A-549 | Similar to 4a | [3] | ||
| HepG2 | Similar to 4a | [3] | ||
| SK-OV-3 | Similar to 4a | [3] | ||
| 4c | Abietic Acid | HuTu-80 | 2.2 | [3] |
| 14 | Betulin | HuTu-80 | 0.3 | [3] |
The antibacterial activity is determined by the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For instance, certain Tpp-conjugates have shown high in vitro bacteriostatic and bactericidal activity against Gram-negative bacteria like E. coli and P. aeruginosa with MIC/MBC values in the range of 0.2-7.8 µM.[5]
Signaling Pathways and Mechanism of Action
The biological activity of this compound conjugates is intrinsically linked to their ability to target and disrupt mitochondrial function, primarily leading to apoptosis.
The Intrinsic Apoptotic Pathway
The accumulation of these compounds in the mitochondria leads to the permeabilization of the mitochondrial membrane. This disruption can trigger the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[6]
Caption: Intrinsic apoptotic pathway initiated by this compound.
Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately resulting in programmed cell death.[6][7]
The Case of CAS 92067-82-8: The Iron-Containing "G" Moiety
The molecular formula C76H75FeN13O4 for the this compound with CAS number 92067-82-8 strongly suggests a complex, iron-containing "G" moiety. While the exact structure is not publicly known, the presence of iron opens up several possibilities for its biological activity, likely centered around redox cycling and the generation of reactive oxygen species (ROS).
Potential Biological Activity and Mechanism
An iron-containing moiety within the mitochondria could participate in Fenton and Haber-Weiss reactions, leading to the production of highly cytotoxic hydroxyl radicals. This would synergize with the inherent pro-apoptotic activity of mitochondrial targeting.
Hypothesized Workflow for ROS Generation
Caption: Hypothesized ROS generation by an iron-containing this compound.
This targeted generation of ROS would induce significant oxidative stress, leading to damage of mitochondrial DNA, proteins, and lipids, further promoting the intrinsic apoptotic pathway.
Experimental Protocols
Synthesis of this compound Conjugates
The synthesis of this compound conjugates generally involves a multi-step process:
-
Functionalization of the Glycerolipid Backbone: The "G" moiety is first synthesized with appropriate functional groups for linking to the spacer. This may involve esterification of glycerol with fatty acids or other pharmacophores.
-
Attachment of the Spacer: A bifunctional spacer is then attached to the glycerolipid.
-
Conjugation of the Tpp Moiety: The final step is the conjugation of the Tpp cation to the other end of the spacer.
General Synthetic Workflow
Caption: General synthetic workflow for this compound conjugates.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound conjugate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antibacterial Assay (Microbroth Dilution)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the this compound conjugate in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound conjugates are a versatile class of mitochondria-targeting compounds with significant potential in cancer and infectious disease therapy. The biological activity is primarily dictated by the nature of the "G" moiety, which can be tailored to achieve specific therapeutic effects. While the general mechanism of action for glycerolipid-based "G" moieties involves the induction of the intrinsic apoptotic pathway, the discovery of an iron-containing variant suggests a more complex mechanism potentially involving targeted ROS generation. Further research into the structure and activity of the this compound compound with CAS 92067-82-8 is warranted to fully elucidate the therapeutic potential of its unique iron-containing "G" moiety. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this promising class of molecules.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial activity of triphenylphosphonium (TPP) conjugates of alkynyl-substituted nucleic bases and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Membrane-Active Cyclic Amphiphilic Peptides: Broad-Spectrum Antibacterial Activity Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Triphenylphosphonium (TPP)-Based Fluorescent Probes for Studying Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing triphenylphosphonium (TPP)-based fluorescent probes to measure mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular function. As the specific probe "Tpp-SP-G" is not widely documented, this whitepaper will focus on the well-characterized and representative TPP-based probe, MitoView™ 633 , to illustrate the core concepts and experimental procedures.
Introduction: The Significance of Mitochondrial Membrane Potential
Mitochondria, the powerhouses of the cell, generate ATP through oxidative phosphorylation. This process establishes a robust electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm).[1] A healthy mitochondrion typically maintains a ΔΨm of approximately -150 to -180 mV (negative inside the matrix). This potential is not only crucial for ATP synthesis but also plays a vital role in calcium homeostasis, reactive oxygen species (ROS) production, and the import of proteins into the mitochondria. Consequently, a dissipation of ΔΨm is a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis.
TPP-Based Probes: A Tool for Targeting Mitochondria
Triphenylphosphonium (TPP) is a lipophilic cation that readily permeates biological membranes. Due to the significant negative membrane potential of the mitochondrial matrix, TPP cations accumulate several hundred-fold within the mitochondria compared to the cytoplasm. This property makes TPP an excellent targeting moiety to deliver various molecules, including fluorescent probes, to the mitochondria.
Mechanism of Action
TPP-based fluorescent probes, such as MitoView™ 633, consist of a TPP cation linked to a fluorophore. The mechanism of action for measuring ΔΨm is based on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium.[1][2][3]
The accumulation of the positively charged TPP-based probe inside the mitochondrial matrix is directly proportional to the magnitude of the mitochondrial membrane potential. A higher, more negative ΔΨm will result in a greater accumulation of the probe and consequently, a stronger fluorescent signal within the mitochondria. Conversely, a decrease in ΔΨm (depolarization) will lead to a reduction in probe accumulation and a diminished fluorescent signal.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the representative TPP-based probe, MitoView™ 633, and for comparison, the commonly used non-TPP probe, TMRE.
Table 1: Photophysical Properties of Representative Mitochondrial Membrane Potential Probes
| Property | MitoView™ 633 | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Excitation Maximum (λex) | 622 nm | 549 nm |
| Emission Maximum (λem) | 648 nm | 575 nm |
| Quantum Yield (Φ) | Not specified in available literature. | ~0.3 in ethanol |
| Molar Extinction Coefficient (ε) | Not specified in available literature. | ~95,000 cm⁻¹M⁻¹ in methanol |
| Recommended Laser Line | 628-640 nm | 561 nm |
| Common Emission Filter | 660/20 nm | 585/42 nm |
Data for MitoView™ 633 sourced from[4][5][6][7]. Data for TMRE is from standard fluorophore databases.
Table 2: Experimental Parameters for MitoView™ 633
| Parameter | Recommended Range/Value | Notes |
| Working Concentration | 20 - 200 nM | Optimal concentration should be determined empirically for each cell type and application to avoid quenching and off-target effects. |
| Incubation Time | 15 - 45 minutes | Longer incubation times may lead to brighter staining but should be optimized to minimize potential toxicity. |
| Incubation Temperature | 37°C | Maintained to ensure normal cellular and mitochondrial function. |
| Positive Control for Depolarization | FCCP (5-10 µM) or CCCP (1-5 µM) | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are potent mitochondrial uncouplers that rapidly dissipate ΔΨm. |
Experimental Protocols
This section provides detailed methodologies for using TPP-based fluorescent probes to measure mitochondrial membrane potential in cultured cells using fluorescence microscopy, flow cytometry, and microplate readers.
Reagent Preparation
-
Probe Stock Solution: Prepare a 200 µM stock solution of MitoView™ 633 by dissolving a 50 µg vial in 460 µL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration (e.g., 100 nM).
-
FCCP/CCCP Stock Solution: Prepare a 10 mM stock solution of FCCP or CCCP in DMSO. Aliquot and store at -20°C.
Staining Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). Add the pre-warmed staining solution containing MitoView™ 633 to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): For some applications, the staining solution can be removed and replaced with fresh, pre-warmed medium or buffer to reduce background fluorescence before imaging.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).
-
Control Treatment: For a positive control for depolarization, treat a parallel set of stained cells with FCCP or CCCP for 5-10 minutes before imaging. A significant decrease in mitochondrial fluorescence intensity is expected.
Staining Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed culture medium.
-
Staining: Add the MitoView™ 633 working solution to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in fresh, pre-warmed medium or PBS.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser (e.g., 633 nm) and emission filter (e.g., 660/20 nm bandpass).
-
Control Treatment: To establish a baseline for depolarized mitochondria, treat a sample of stained cells with FCCP or CCCP for 5-10 minutes prior to analysis.
Protocol for Microplate Reader Assay
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and culture to the desired confluency.
-
Staining: Remove the culture medium and add the MitoView™ 633 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Washing: Gently aspirate the staining solution and wash the cells with pre-warmed PBS. Add fresh PBS or culture medium to each well.
-
Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission settings.
-
Data Normalization: To account for variations in cell number, the fluorescence intensity can be normalized to a nuclear stain (e.g., Hoechst 33342) or a protein quantification assay (e.g., BCA assay) performed after the fluorescence measurement.
Mandatory Visualizations
Signaling Pathway of a TPP-Based Probe
Caption: Mechanism of TPP-probe accumulation in mitochondria.
Experimental Workflow for Measuring ΔΨm
References
- 1. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. MitoView™ Mitochondrial Dyes - Biotium [biotium.com]
- 6. Characterization of the far-red fluorescent probe MitoView 633 for dynamic mitochondrial membrane potential measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Genesis of Mitochondria-Targeted Neuropeptide Analogs: A Technical Guide to the Hypothetical Tpp-SP-G Family
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational discovery and developmental pathways of a conceptual class of molecules: Triphenylphosphonium-Substance P-Guanidinium (Tpp-SP-G) analogs. While no direct literature exists for a molecule with this specific nomenclature, this document synthesizes discrete yet convergent fields of research to provide a comprehensive framework for the design, synthesis, and evaluation of such compounds. The core concept revolves around the strategic conjugation of a mitochondria-targeting triphenylphosphonium (TPP+) cation with a Substance P (SP) neuropeptide analog and a guanidinium moiety, aiming to create novel therapeutics with targeted cellular action.
Core Components: A Trifecta of Functionality
The hypothetical this compound analogs are tripartite molecules, with each component contributing a distinct and crucial function:
-
Triphenylphosphonium (TPP+): The Mitochondrial Anchor: The lipophilic TPP+ cation serves as a molecular vehicle to transport the analog across the mitochondrial membrane. This targeting is driven by the large mitochondrial membrane potential, leading to a significant accumulation of the conjugate within the mitochondrial matrix. This strategy is a well-established method for delivering therapeutic agents directly to the mitochondria.
-
Substance P (SP) Analog: The Bioactive Core: Substance P is a neuropeptide that interacts with neurokinin receptors, primarily the NK-1 receptor. Analogs of Substance P can be designed to act as either agonists or antagonists, thereby modulating the diverse signaling pathways regulated by the NK-1 receptor, which are implicated in inflammation, pain, and mood disorders.
-
Guanidinium Group: The Modulating Moiety: The inclusion of a guanidinium group can serve multiple purposes. It can enhance cellular uptake, modulate the overall charge and lipophilicity of the molecule, and potentially introduce additional interactions with the target receptor or other cellular components.
Quantitative Data on Analog Development
The development of this compound analogs would draw upon existing data from the independent development of its constituent parts. The following tables summarize key quantitative data for Substance P analogs from published literature.
Table 1: Binding Affinities of Substance P Analogs for the NK-1 Receptor
| Analog | Receptor | Ki (nM) | Assay Type |
| [DPro4,DTrp7,9,10]Substance P-(4-11) | NK-1 | 4000 | Inhibition of 125I-Substance P binding |
| [DPro4,DTrp7,9,10]Substance P-(4-11) | Bombesin Receptor | 17000 | Inhibition of 125I-[Tyr4]bombesin binding |
| [DPro4,DTrp7,9,10]Substance P-(4-11) | Cholecystokinin Receptor | 5000 | Inhibition of 125I-cholecystokinin octapeptide binding |
Data derived from a study on a broad-spectrum Substance P antagonist.[1]
Table 2: Functional Activity of Photoreactive Substance P Analogs
| Analog | NK-1 Receptor Binding Affinity (Ki, nM) | Phospholipase C Pathway | Adenylate Cyclase Pathway |
| Bapa0[(pBzl)Phe11]SP | Moderate to High | Agonist | Antagonist |
| Bapa0[Pro9, (pBzl)Hcy(O2)11]SP | Moderate to High | Partial Agonist | Antagonist |
| Bapa0[Hcy(ethylaminodansyl)11]SP | Moderate to High | Full Agonist | Antagonist |
Data from a study on Substance P analogs with dual agonist/antagonist activity depending on the signaling pathway.[2]
Experimental Protocols
The synthesis and evaluation of this compound analogs would involve a combination of solid-phase peptide synthesis, organic conjugation chemistry, and various bioassays.
Synthesis of a Hypothetical this compound Analog
This protocol outlines a conceptual synthetic route.
-
Solid-Phase Peptide Synthesis of the SP Analog:
-
The desired Substance P analog peptide sequence is synthesized on a solid support resin (e.g., 2-chlorotrityl resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
A protected amino acid with a side chain suitable for conjugation (e.g., Fmoc-Lys(Mtt)-OH) is incorporated at the desired position for TPP+ and guanidinium attachment.
-
-
Orthogonal Deprotection and Guanidinylation:
-
The Mtt protecting group on the lysine side chain is selectively removed on-resin using mildly acidic conditions.
-
The free amine is then reacted with a guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine) to install the protected guanidinium group.
-
-
Cleavage and Deprotection:
-
The peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
-
Triphenylphosphonium Conjugation:
-
A linker with a reactive group (e.g., an alkyl halide) is attached to the TPP+ moiety.
-
The purified peptide-guanidinium conjugate is reacted with the TPP+-linker in solution, targeting a free amine or other suitable functional group on the peptide to form the final this compound analog.
-
-
Purification and Characterization:
-
The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the this compound analog are confirmed by mass spectrometry and NMR spectroscopy.
-
Mitochondrial Targeting Assay
-
Cell Culture: Human cell lines (e.g., HeLa) are cultured under standard conditions.
-
Mitochondrial Staining: Cells are incubated with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos).
-
Analog Incubation: The this compound analog, tagged with a fluorescent reporter (e.g., fluorescein), is added to the cell culture and incubated for a defined period.
-
Fluorescence Microscopy: Live-cell imaging is performed using a confocal microscope to observe the colocalization of the fluorescently labeled this compound analog with the mitochondrial stain.
NK-1 Receptor Binding Assay
-
Membrane Preparation: Membranes from cells expressing the human NK-1 receptor are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled NK-1 receptor ligand (e.g., 125I-Substance P) in the presence of increasing concentrations of the this compound analog.
-
Quantification: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The IC50 (the concentration of analog that inhibits 50% of radioligand binding) and Ki (inhibitory constant) values are calculated to determine the binding affinity of the this compound analog for the NK-1 receptor.
Visualizing the Molecular Logic and Pathways
Graphviz diagrams are provided to illustrate key conceptual frameworks and biological pathways relevant to this compound analogs.
References
Methodological & Application
Application Notes and Protocols for Tpp-SP-G: A Mitochondria-Targeted Green Fluorescent Probe for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tpp-SP-G, a novel triphenylphosphonium (TPP)-conjugated green fluorescent probe, for the targeted imaging of mitochondria in living cells. The exceptional brightness, high mitochondrial specificity, and photostability of this compound make it an invaluable tool for studying mitochondrial dynamics, membrane potential, and the effects of therapeutic agents on mitochondrial health.
Introduction
Mitochondria are central to cellular metabolism, energy production, and apoptosis. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Fluorescent probes that specifically target mitochondria are therefore essential for advancing our understanding of these processes and for the development of novel therapeutics.
This compound is a state-of-the-art fluorescent probe designed for the precise and robust labeling of mitochondria in live cells. The probe consists of three key components: a triphenylphosphonium (TPP) cation, a spacer (SP), and a green-emitting fluorophore (G). The positively charged TPP moiety facilitates the accumulation of the probe within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential. The optimized spacer and green fluorophore provide excellent photophysical properties, including a high fluorescence quantum yield and resistance to photobleaching, enabling long-term imaging studies.
Quantitative Data
The photophysical properties of this compound and its analogs have been extensively characterized, demonstrating their suitability for high-performance fluorescence microscopy. The following table summarizes the key quantitative data for a representative Tpp-conjugated green fluorescent BODIPY probe, which serves as a model for this compound.[1][2]
| Property | Value |
| Maximum Excitation Wavelength (λ_max, abs_) | 497 nm |
| Maximum Emission Wavelength (λ_max, em_) | 511 nm |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f_) | 0.59 - 0.72 (in aqueous buffer) |
| Photostability | High |
| Mitochondrial Colocalization (Pearson's Coefficient) | 0.76 - 0.96 |
| Cytotoxicity (IC₅₀ in HeLa cells) | > 50 µM |
Experimental Protocols
Probe Preparation (Stock Solution)
-
Allow the vial containing the lyophilized this compound probe to warm to room temperature before opening.
-
Dissolve the probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution.
-
Vortex briefly to ensure the probe is fully dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol for Adherent Cells
-
Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Staining Solution Preparation: On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 100-500 nM.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed culture medium or phosphate-buffered saline (PBS).
-
Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.
Live-Cell Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the suspension cells at a low speed (e.g., 200 x g) for 5 minutes to obtain a cell pellet.
-
Resuspension and Staining: Gently resuspend the cell pellet in pre-warmed (37°C) culture medium containing the desired final concentration of this compound (100-500 nM).
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.
-
Washing: Centrifuge the cells to remove the staining solution. Resuspend the cell pellet in fresh, pre-warmed culture medium or PBS and centrifuge again. Repeat this washing step twice.
-
Imaging: Resuspend the final cell pellet in fresh, pre-warmed culture medium. The cells can be transferred to a suitable imaging chamber.
Fluorescence Microscopy and Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., a standard FITC filter set with excitation around 488 nm and emission detection between 500-550 nm).
-
Live-Cell Imaging Environment: For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator or a heated microscope enclosure.
-
Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
Visualizations
Caption: Mitochondrial targeting mechanism of this compound.
Caption: Experimental workflow for live-cell imaging.
Caption: Relationship between probe structure and function.
References
Application Notes and Protocols for Tpp-SP-G as a Mitochondrial Drug Delivery Vector
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule "Tpp-SP-G" (CAS 92067-82-8), described as an "Amphiphilic Glycerolipid Conjugate Architecture," is not extensively characterized in peer-reviewed scientific literature. Therefore, these application notes and protocols are based on the established principles of mitochondrial targeting using triphenylphosphonium (TPP) cations and a representative molecular structure. The "SP" is assumed to be a spacer, and "G" a glycerolipid-based therapeutic agent.
I. Application Notes
Introduction to this compound for Mitochondrial Targeting
Mitochondria are crucial organelles that regulate cellular energy metabolism, redox signaling, and apoptosis.[1] Mitochondrial dysfunction is implicated in a wide range of human pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] This makes mitochondria attractive targets for therapeutic intervention.
The triphenylphosphonium (TPP) cation is a lipophilic cation that readily crosses cellular and mitochondrial membranes. Due to the large negative membrane potential across the inner mitochondrial membrane (-150 to -180 mV), TPP cations accumulate several hundred-fold within the mitochondrial matrix compared to the cytoplasm. This property makes TPP an excellent vector for delivering therapeutic agents specifically to mitochondria.
This compound represents a class of molecules where a therapeutic agent ("G"), in this case, a glycerolipid conjugate, is tethered to a TPP moiety via a spacer ("SP"). This design aims to concentrate the therapeutic payload within the mitochondria, thereby enhancing its efficacy and reducing off-target side effects.
Mechanism of Action: Mitochondrial Accumulation
The primary mechanism driving the mitochondrial accumulation of this compound is the electrochemical potential gradient across the inner mitochondrial membrane. The process can be summarized in the following steps:
-
Cellular Uptake: The lipophilic nature of the TPP cation allows the this compound conjugate to passively diffuse across the plasma membrane into the cytoplasm.
-
Mitochondrial Targeting: The positive charge on the phosphorus atom of TPP is delocalized over the three phenyl rings, creating a lipophilic cation.
-
Mitochondrial Uptake: The strong negative membrane potential of the inner mitochondrial membrane acts as an electrophoretic force, drawing the positively charged this compound from the cytoplasm into the mitochondrial matrix.
-
Accumulation: This continuous electrophoretic pull results in a significant concentration of this compound within the mitochondria.
Potential Applications
-
Targeted Cancer Therapy: Many cancer cells exhibit an elevated mitochondrial membrane potential, which can lead to even greater accumulation of this compound compared to healthy cells. By conjugating a pro-apoptotic or cytotoxic agent ("G") to TPP, it is possible to selectively kill cancer cells.
-
Delivery of Antioxidants: Mitochondrial oxidative stress is a key factor in many diseases. This compound can be used to deliver antioxidants directly to the site of reactive oxygen species (ROS) production, protecting mitochondria from damage.
-
Modulation of Mitochondrial Metabolism: By delivering small molecules that modulate mitochondrial enzymes or metabolic pathways, this compound can be used to study and potentially treat metabolic disorders.
-
Probes for Mitochondrial Imaging: If "G" is a fluorescent dye, this compound can be used to visualize mitochondria in living cells.
II. Experimental Protocols
Synthesis of a Representative this compound Conjugate
This protocol describes a general method for conjugating a TPP moiety to a generic glycerolipid-based drug ("G") containing a carboxylic acid group, via an alkyl spacer.
Materials:
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Glycerolipid-based drug with a free amine group (Drug-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Activation of the TPP-Spacer:
-
Dissolve (4-Carboxybutyl)triphenylphosphonium bromide (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.
-
-
Conjugation to the Drug:
-
In a separate flask, dissolve Drug-NH2 (1.0 eq) in anhydrous DMF.
-
Add the solution of the activated TPP-spacer dropwise to the Drug-NH2 solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the DMF under reduced pressure.
-
Redissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the final this compound conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Evaluation of Mitochondrial Colocalization
This protocol uses fluorescence microscopy to confirm that this compound (assuming "G" is fluorescent) accumulates in mitochondria.
Materials:
-
Cancer cell line (e.g., HeLa or MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound with a fluorescent "G"
-
MitoTracker Red CMXRos
-
Hoechst 33342
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Staining:
-
Incubate the cells with this compound (e.g., 100 nM) for 1 hour.
-
In the last 30 minutes of the incubation, add MitoTracker Red CMXRos (e.g., 50 nM) to the medium to stain the mitochondria.
-
In the last 10 minutes, add Hoechst 33342 (e.g., 1 µg/mL) to stain the nuclei.
-
-
Washing and Fixation:
-
Wash the cells three times with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
-
Imaging:
-
Image the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 (blue), this compound (e.g., green), and MitoTracker Red (red).
-
Analyze the merged images to assess the colocalization of the this compound signal with the MitoTracker Red signal.
-
Assessment of Cytotoxicity (MTT Assay)
This protocol measures the effect of a this compound conjugate carrying a cytotoxic drug on cell viability.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound, free drug "G", and a non-targeted control conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, the free drug "G", and a non-targeted control for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.
III. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Mitochondrial Accumulation of this compound
| Compound | Concentration (nM) | Pearson's Colocalization Coefficient with MitoTracker |
| This compound | 100 | 0.85 ± 0.05 |
| Control-SP-G | 100 | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation (n=3). "Control-SP-G" is a conjugate without the TPP moiety.
Table 2: Cytotoxicity of this compound in HeLa Cells
| Compound | IC50 (µM) after 48h |
| Free Drug "G" | 15.2 ± 1.8 |
| Control-SP-G | 12.5 ± 1.5 |
| This compound | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation (n=3).
References
Tpp-SP-G Probe for Measuring Mitochondrial pH: Application Notes and Protocols
Note: Initial searches for a mitochondrial pH probe specifically named "Tpp-SP-G" did not yield any results. It is presumed that this may be a novel, unpublished, or less common nomenclature. Therefore, this document provides detailed application notes and protocols for a well-characterized, representative triphenylphosphonium (TPP)-based ratiometric mitochondrial pH probe, BH+ , a near-infrared fluorescent probe based on a hemicyanine dye. This probe serves as an excellent exemplar for researchers interested in measuring mitochondrial pH.
Introduction
The measurement of mitochondrial pH (pHm) is crucial for understanding cellular metabolism, bioenergetics, and the pathophysiology of numerous diseases. The probe BH+ is a ratiometric, near-infrared fluorescent sensor designed for the specific and sensitive detection of pH within the mitochondrial matrix. Its design incorporates a triphenylphosphonium (TPP) cation, which facilitates its accumulation in mitochondria due to the negative mitochondrial membrane potential. The hemicyanine dye component of BH+ exhibits a pH-dependent shift in its fluorescence emission spectrum, allowing for ratiometric pH measurements that are internally controlled and less susceptible to artifacts such as probe concentration, photobleaching, and instrumental variations.
Probe Mechanism
The BH+ probe's mechanism of action is based on the protonation and deprotonation of a hydroxyl group on the hemicyanine fluorophore. In an acidic environment, the hydroxyl group is protonated, leading to fluorescence emission at a shorter wavelength. Conversely, in a more alkaline environment, the hydroxyl group is deprotonated, causing a shift in the electronic structure of the dye and resulting in fluorescence emission at a longer wavelength. The ratio of the fluorescence intensities at these two wavelengths can be used to determine the pH of the mitochondrial matrix.[1][2][3]
Quantitative Data
The photophysical properties of the BH+ probe are summarized in the table below. These values are essential for designing and executing experiments for mitochondrial pH measurement.
| Parameter | Value | Reference |
| pKa | 6.49 | [1][2][3] |
| Excitation Wavelength (λex) | 630 nm | [3] |
| Emission Wavelength (λem) at acidic pH (4.0) | 667 nm | [3][4] |
| Emission Wavelength (λem) at alkaline pH (10.1) | 715 nm | [3][4] |
| Quantum Yield (Φ) at pH 4.1 | 1.9% | [3][4] |
| Quantum Yield (Φ) at pH 9.2 | 12.3% | [3] |
Experimental Protocols
Materials and Reagents
-
BH+ probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Nigericin (for calibration)
-
Calibration buffers with known pH values (ranging from 6.0 to 8.5)
-
Confocal microscope with appropriate laser lines and detectors
Experimental Workflow
The general workflow for measuring mitochondrial pH using the BH+ probe involves probe loading, imaging, and in situ calibration.
Detailed Protocol for Cell Loading and Imaging
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for confocal microscopy and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the BH+ stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the BH+ loading solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS to remove any excess probe that is not localized within the mitochondria.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
-
Confocal Imaging:
-
Place the dish on the stage of a confocal microscope.
-
Excite the cells with a 630 nm laser.
-
Simultaneously collect fluorescence emission in two channels:
-
Channel 1 (acidic form): ~650-680 nm
-
Channel 2 (alkaline form): ~700-750 nm
-
-
Acquire images of the cells, ensuring that the fluorescence signal is within the dynamic range of the detector and not saturated.
-
Protocol for In Situ Calibration
To accurately determine the mitochondrial pH, it is essential to perform an in situ calibration to generate a standard curve of the fluorescence ratio versus pH.
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) containing 5 µM nigericin. Nigericin is a H+/K+ ionophore that equilibrates the intracellular and extracellular pH.
-
Cell Treatment:
-
Load the cells with the BH+ probe as described in section 4.3.
-
For each pH value, replace the medium with the corresponding calibration buffer containing nigericin.
-
Incubate the cells for 15-30 minutes to allow for pH equilibration.
-
-
Image Acquisition:
-
Acquire fluorescence images for each pH point using the same imaging settings as in the experiment.
-
-
Data Analysis:
-
For each cell and each pH point, measure the average fluorescence intensity in both emission channels.
-
Calculate the ratio of the fluorescence intensity of the alkaline form to the acidic form (e.g., I715nm / I667nm).
-
Plot the fluorescence ratio as a function of pH to generate a calibration curve.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe under your experimental conditions.
-
-
Determine Experimental Mitochondrial pH:
-
Calculate the fluorescence ratio from your experimental images (without nigericin).
-
Use the calibration curve to determine the corresponding mitochondrial pH value.
-
Mitochondrial Targeting and Uptake
The selective accumulation of the BH+ probe within the mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is negative on the inside. The positively charged triphenylphosphonium (TPP) moiety of the probe is electrophoretically driven across the inner mitochondrial membrane into the matrix.
Applications in Research and Drug Development
-
Studying Mitochondrial Bioenergetics: Investigate changes in mitochondrial pH in response to metabolic substrates, inhibitors of the electron transport chain, and uncouplers.
-
Disease Modeling: Assess alterations in mitochondrial pH in cellular models of diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
-
Drug Discovery and Development: Screen for compounds that modulate mitochondrial function by measuring their effects on mitochondrial pH.
-
Apoptosis Research: Monitor changes in mitochondrial pH during the early stages of programmed cell death.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | Insufficient probe loading | Increase probe concentration or incubation time. |
| Low cell viability | Check cell health before and after loading. | |
| High background fluorescence | Incomplete washing | Increase the number and duration of washing steps. |
| Probe precipitation | Ensure the probe is fully dissolved in the loading medium. | |
| No ratiometric change | Calibration failed | Verify the pH of calibration buffers and the activity of nigericin. |
| Incorrect emission channels | Ensure the emission channels are set correctly for the acidic and alkaline forms of the probe. | |
| Phototoxicity | High laser power or prolonged exposure | Reduce laser power and exposure time. Use a more sensitive detector if necessary. |
By following these detailed protocols and considering the principles of action of the BH+ probe, researchers can obtain reliable and quantitative measurements of mitochondrial pH, providing valuable insights into cellular physiology and disease.
References
- 1. Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes" by Yunnan Yan, Yibin Zhang et al. [digitalcommons.mtu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria - ProQuest [proquest.com]
Application Notes and Protocols for Optimal Cellular Uptake of Tpp-SP-G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpp-SP-G is a novel mitochondria-targeting peptide conjugate designed for the specific delivery of therapeutic agents to the mitochondrial matrix. This molecule leverages a tripartite structure: a triphenylphosphonium (TPP) cation for mitochondrial targeting, a sphingosine-like peptide (SP) for cell membrane interaction and signaling, and a cargo molecule (G). The positively charged TPP moiety facilitates accumulation within the negatively charged mitochondrial matrix.[1][2] The SP component is hypothesized to interact with sphingosine-1-phosphate (S1P) receptors, potentially triggering receptor-mediated endocytosis and facilitating the initial cellular entry.[3] Understanding the optimal cell culture conditions is paramount for maximizing the intracellular delivery and subsequent mitochondrial localization of this compound, thereby ensuring reproducible and meaningful experimental outcomes.
These application notes provide a comprehensive guide to the recommended cell culture conditions, detailed experimental protocols for assessing cellular uptake and mitochondrial localization, and methodologies for determining optimal, non-toxic working concentrations of this compound.
Data Presentation: Quantitative Parameters for this compound Experiments
The following tables summarize key quantitative data derived from typical experimental conditions for mitochondria-targeting peptide conjugates. These values should be used as a starting point and optimized for your specific cell line and experimental goals.
Table 1: Recommended Cell Culture Conditions
| Parameter | Recommended Condition | Notes |
| Temperature | 37°C | Standard for most human and mammalian cell lines. |
| CO₂ Level | 5% | For use with media buffered with a CO₂-bicarbonate system. |
| Humidity | >95% | Prevents evaporation of culture medium. |
| pH of Medium | 7.2 - 7.4 | Optimal for the growth of most mammalian cell lines. |
| Media Volume | 0.2 - 0.5 mL/cm² | Ensures adequate nutrient supply and gas exchange. |
Table 2: Experimental Parameters for this compound Uptake and Localization
| Parameter | Concentration Range | Incubation Time | Assay Type |
| This compound | 1 - 20 µM | 1 - 24 hours | Cellular Uptake (Endpoint) |
| This compound | 5 - 10 µM | 30 min - 4 hours | Cellular Uptake (Kinetics) |
| This compound | 1 - 10 µM | 4 - 6 hours | Mitochondrial Localization |
| This compound | 0.1 - 100 µM | 24 - 72 hours | Cytotoxicity (e.g., MTT, LDH) |
| MitoTracker™ | 50 - 200 nM | 30 - 45 minutes | Mitochondrial Co-localization |
| Hoechst 33342 | 1 - 5 µg/mL | 10 - 15 minutes | Nuclear Co-localization |
Recommended Cell Lines
The choice of cell line can significantly impact the uptake and efficacy of this compound. We recommend selecting cell lines based on the following criteria:
-
High Mitochondrial Activity: Cancer cell lines such as HeLa (human cervical cancer), A549 (human lung cancer), and MCF-7 (human breast cancer) are known for their high metabolic and mitochondrial activity.
-
S1P Receptor Expression: Cell lines known to express sphingosine-1-phosphate receptors, such as HEK293 (human embryonic kidney) or endothelial cells like HUVEC (human umbilical vein endothelial cells), may exhibit enhanced uptake due to the SP component.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2 mL of trypsin-EDTA (0.25%) and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Protocol 2: Cellular Uptake Assay (Fluorescence Microscopy)
This protocol assumes the use of a fluorescently labeled this compound (e.g., this compound-FITC).
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or 24-well plates containing sterile coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare a stock solution of this compound-FITC in sterile DMSO.
-
Dilute the stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 5 µM).
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound-FITC-containing medium to the cells.
-
Incubate for the desired time (e.g., 4 hours) at 37°C and 5% CO₂.
-
-
Staining and Fixation:
-
Aspirate the treatment medium and wash the cells three times with cold PBS.
-
(Optional) For nuclear staining, incubate with Hoechst 33342 solution (1 µg/mL in PBS) for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for FITC (or other fluorophore) and Hoechst.
-
Capture images for analysis of intracellular fluorescence intensity and distribution.
-
Protocol 3: Mitochondrial Localization Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Mitochondrial Co-staining:
-
During the last 30 minutes of the this compound-FITC incubation, add MitoTracker™ Red CMXRos to the medium at a final concentration of 100 nM.
-
Continue to incubate at 37°C and 5% CO₂.
-
-
Washing and Imaging (Live Cell):
-
Aspirate the medium containing the fluorescent probes.
-
Wash the cells twice with pre-warmed complete growth medium.
-
Add fresh, pre-warmed medium to the cells.
-
Immediately image the live cells using a confocal microscope. Use appropriate laser lines and emission filters for FITC and MitoTracker™ Red.
-
Assess the co-localization of the green (this compound-FITC) and red (MitoTracker™) signals.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final concentration.
-
Aspirate the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate for 24-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Proposed uptake pathway for this compound.
References
Application Notes and Protocols for High-Content Screening Assays Using MitoTracker Green-SP
Introduction
High-content screening (HCS) has become an indispensable tool in drug discovery and fundamental biological research, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput format.[1][2] Fluorescent probes are central to HCS, providing the necessary signals to quantify cellular events and morphological changes.[1][3][4] This document provides detailed application notes and protocols for the use of MitoTracker Green-SP, a novel fluorescent probe for monitoring mitochondrial membrane potential, in high-content screening assays.
MitoTracker Green-SP is a cationic, lipophilic dye that selectively accumulates in the mitochondria of live cells in a membrane potential-dependent manner. The probe's fluorescence intensity is directly proportional to the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis.[2] Therefore, MitoTracker Green-SP is an ideal tool for screening compound libraries to identify agents that induce mitochondrial toxicity or modulate apoptotic pathways.
Principle of the Assay
The MitoTracker Green-SP assay is a cell-based fluorescence intensity assay designed for high-content imaging systems. The workflow involves labeling cells with MitoTracker Green-SP and a nuclear counterstain (e.g., Hoechst 33342), followed by treatment with test compounds. After an incubation period, cells are imaged using an automated high-content imaging system. Image analysis software is then used to identify individual cells (based on the nuclear stain), segment the mitochondrial compartment (based on MitoTracker Green-SP staining), and quantify the fluorescence intensity of MitoTracker Green-SP within the mitochondria. A decrease in mitochondrial fluorescence intensity indicates a loss of mitochondrial membrane potential.
Materials and Reagents
-
MitoTracker Green-SP (e.g., Cat. No. MGS-1)
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hoechst 33342 nuclear stain
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (positive control)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
-
Black, clear-bottom 96-well or 384-well microplates suitable for cell culture and imaging
-
High-content imaging system
-
Image analysis software
Experimental Protocols
Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using standard trypsinization procedures.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed cells into black, clear-bottom microplates at a density of 5,000 cells per well (for 96-well plates) or 2,000 cells per well (for 384-well plates) in a volume of 100 µL or 50 µL, respectively.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
Compound Treatment
-
Prepare a stock solution of the positive control, CCCP, at 10 mM in DMSO.
-
Prepare serial dilutions of test compounds and the positive control in cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the culture medium from the cell plates and add the compound dilutions. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plates for the desired treatment period (e.g., 4 to 24 hours) at 37°C and 5% CO2.
Cell Staining
-
Prepare a staining solution containing MitoTracker Green-SP and Hoechst 33342 in pre-warmed, serum-free cell culture medium. The recommended final concentration for MitoTracker Green-SP is 200 nM and for Hoechst 33342 is 1 µg/mL.
-
Carefully remove the compound-containing medium from the wells.
-
Add the staining solution to each well and incubate for 30 minutes at 37°C and 5% CO2, protected from light.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium or PBS to the wells for imaging.
High-Content Imaging and Analysis
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (e.g., 350 nm excitation / 461 nm emission) and MitoTracker Green-SP (e.g., 490 nm excitation / 516 nm emission).
-
Use the images from the Hoechst 33342 channel to identify and segment the nuclei of individual cells.
-
Use the nuclear segmentation as a basis to define the cytoplasmic region for each cell.
-
Within the cytoplasmic region, identify and segment the mitochondria based on the MitoTracker Green-SP signal.
-
Quantify the average fluorescence intensity of MitoTracker Green-SP per mitochondrion or per cell.
-
Calculate the percentage of cells with low mitochondrial fluorescence intensity compared to the vehicle control.
Data Presentation
The quantitative data from a representative high-content screen using MitoTracker Green-SP are summarized in the table below. The assay was performed in triplicate, and the results are presented as the mean ± standard deviation.
| Compound | Concentration (µM) | Average Mitochondrial Fluorescence Intensity (Arbitrary Units) | % of Cells with Low Mitochondrial Potential |
| Vehicle (DMSO) | 0.1% | 850 ± 45 | 5 ± 2 |
| CCCP (Positive Control) | 10 | 150 ± 20 | 95 ± 4 |
| Compound A | 1 | 830 ± 50 | 6 ± 3 |
| Compound A | 10 | 450 ± 35 | 48 ± 6 |
| Compound A | 100 | 200 ± 25 | 92 ± 5 |
| Compound B | 1 | 845 ± 40 | 5 ± 2 |
| Compound B | 10 | 820 ± 55 | 7 ± 3 |
| Compound B | 100 | 800 ± 60 | 8 ± 4 |
Visualizations
Signaling Pathway
Caption: Apoptotic pathway leading to loss of mitochondrial membrane potential.
Experimental Workflow
Caption: Experimental workflow for the MitoTracker Green-SP HCS assay.
Data Analysis Logic
Caption: Logical flow of the image and data analysis process.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak MitoTracker Green-SP Signal | Low mitochondrial membrane potential in healthy cells | Check cell health and culture conditions. Ensure cells are not stressed. |
| Insufficient probe concentration or incubation time | Optimize probe concentration and incubation time. | |
| Photobleaching | Minimize light exposure during staining and imaging. Use appropriate neutral density filters. | |
| High Background Fluorescence | Incomplete washing | Increase the number of wash steps after staining. |
| Probe precipitation | Ensure the probe is fully dissolved in DMSO before diluting in aqueous buffer. | |
| High Well-to-Well Variability | Uneven cell seeding | Optimize cell seeding protocol to ensure a uniform cell monolayer. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate or ensure proper humidification during incubation. |
Conclusion
MitoTracker Green-SP is a robust and sensitive fluorescent probe for the quantitative assessment of mitochondrial membrane potential in a high-content screening format. The detailed protocols and analysis workflows provided in this document enable researchers to efficiently screen for compounds that impact mitochondrial health and induce apoptosis. The multiparametric nature of high-content analysis allows for the simultaneous measurement of cytotoxicity (via cell count) and mitochondrial dysfunction, providing a comprehensive view of compound effects at the single-cell level.
References
- 1. A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Protocol for Mitochondrial Superoxide Detection with Tpp-SP-G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are critical cellular organelles, serving as the primary sites of ATP synthesis through oxidative phosphorylation. A natural byproduct of this process is the generation of reactive oxygen species (ROS), such as the superoxide anion (O₂•⁻)[1]. While low levels of ROS are essential for cellular signaling, excessive production leads to oxidative stress, mitochondrial dysfunction, and cellular damage, implicating them in a range of pathologies including neurodegenerative diseases and cardiovascular disorders[1]. Consequently, the accurate detection of mitochondrial superoxide is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Tpp-SP-G is a fluorescent probe designed for the specific detection of superoxide within the mitochondria of living cells. The probe's design incorporates a triphenylphosphonium (TPP) cation, which leverages the large mitochondrial membrane potential to facilitate its accumulation within the mitochondrial matrix[2][3][4]. Once localized, the SP-G (superoxide probe-green) moiety of the molecule reacts with superoxide to produce a stable, fluorescent product. This targeted approach allows for the specific measurement of mitochondrial superoxide, minimizing interference from other cellular compartments. This application note provides a detailed protocol for the use of this compound in conjunction with flow cytometry for the quantitative analysis of mitochondrial superoxide production.
Experimental Workflow
The overall experimental workflow for mitochondrial superoxide detection using this compound and flow cytometry is illustrated below. The process involves cell preparation, treatment with experimental compounds, staining with the this compound probe, and subsequent analysis of cellular fluorescence by flow cytometry.
Caption: Workflow for mitochondrial superoxide detection.
Signaling Pathway Context
This compound measures superoxide (O₂•⁻), a primary ROS generated within the mitochondria, predominantly at Complex I and Complex III of the electron transport chain (ETC). Under normal conditions, superoxide is converted to hydrogen peroxide (H₂O₂) by superoxide dismutase 2 (SOD2). However, under conditions of cellular stress or ETC inhibition, superoxide production can overwhelm the cell's antioxidant capacity, leading to oxidative damage.
Caption: Mitochondrial superoxide production and this compound detection.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
4.1. Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
This compound Probe: Prepare a stock solution (e.g., 1-5 mM in DMSO) and store at -20°C, protected from light.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), with Ca²⁺/Mg²⁺.
-
Positive Control (optional): Antimycin A (an inhibitor of Complex III of the ETC) or Rotenone[5]. Prepare a stock solution in DMSO.
-
Negative Control (optional): A mitochondrial-targeted antioxidant like MitoTEMPO.
-
Flow Cytometer: Equipped with a 488 nm or 514 nm laser for excitation and appropriate emission filters (e.g., 585/42 nm bandpass filter)[6].
4.2. Protocol Steps
-
Cell Preparation and Seeding:
-
Experimental Treatment:
-
Cell Staining with this compound:
-
For adherent cells: Remove the culture medium and wash the cells once with pre-warmed HBSS or PBS.
-
For suspension cells: Transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes)[7]. Discard the supernatant and wash once with pre-warmed HBSS or PBS.
-
Prepare the this compound staining solution by diluting the stock solution in pre-warmed HBSS or PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Resuspend the cell pellet (or add to the washed adherent cells) in the this compound staining solution.
-
Incubate for 20-30 minutes at 37°C, protected from light[6].
-
-
Flow Cytometry Acquisition:
-
After incubation, pellet the cells by centrifugation (300 x g for 5 minutes) and discard the staining solution.
-
Wash the cells once with ice-cold PBS to remove excess probe.
-
Resuspend the cells in 300-500 µL of ice-cold PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer. Excite the probe with a 488 nm or 514 nm laser and collect the emission signal using a suitable detector (e.g., FL2 channel, ~585 nm)[6].
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
4.3. Data Analysis
-
Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.
-
Generate a histogram of the fluorescence intensity for the gated population.
-
Quantify the level of mitochondrial superoxide by recording the Median Fluorescence Intensity (MFI) for each sample.
-
Normalize the MFI of the treated samples to the MFI of the untreated control to determine the fold-change in superoxide production.
Data Presentation
Quantitative data should be summarized in a clear and concise table to facilitate comparison between different experimental conditions.
| Treatment Group | Concentration | Duration | Median Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Untreated Control | - | 60 min | 150 ± 12 | 1.0 |
| Compound X | 10 µM | 60 min | 450 ± 35 | 3.0 |
| Compound Y | 10 µM | 60 min | 165 ± 18 | 1.1 |
| Antimycin A (Positive Control) | 10 µM | 60 min | 980 ± 75 | 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of the probe. | Ensure thorough washing steps after staining. Optimize probe concentration; high concentrations can lead to non-specific staining. |
| Low signal / No response to positive control | Probe concentration is too low. Incubation time is too short. Cell viability is low. | Titrate the this compound concentration. Increase the incubation time. Check cell viability before the experiment. |
| High variability between replicates | Inconsistent cell numbers. Inconsistent incubation times. | Ensure accurate cell counting and consistent handling of all samples. |
| Signal in non-mitochondrial compartments | Probe concentration is too high, leading to cytoplasmic accumulation. | Reduce the probe concentration and optimize loading conditions[6][9]. |
References
- 1. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria-targeted curcumin loaded CTPP–PEG–PCL self-assembled micelles for improving liver fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Tpp-SP-G: Applications in Neuroscience Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The specific entity "Tpp-SP-G" does not correspond to a clearly identifiable, publicly documented molecule or agent in the current scientific literature based on the provided query. The nomenclature may represent a novel or proprietary compound, an internal designation not yet in the public domain, or a potential typographical error.
This document aims to provide a structured framework for creating detailed Application Notes and Protocols once "this compound" is identified. The methodologies and data presentation formats outlined below are based on common practices in neuroscience research for characterizing novel compounds that interact with G-protein coupled receptor (GPCR) signaling pathways, a likely area of action given the "G" in the query.
Hypothetical Profile of a Novel Neuromodulator (this compound)
For the purpose of illustrating the required application notes, we will hypothesize that "this compound" is a novel synthetic peptide agonist for a specific G-protein coupled receptor highly expressed in the hippocampus and cortex, regions critical for learning and memory. We will assume it has shown potential in preclinical models of neurodegenerative diseases.
Quantitative Data Summary
Clear and concise data presentation is crucial for evaluating the efficacy and properties of a new compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Cell Line / Preparation |
| Receptor Binding Affinity (Ki) | 15.2 ± 2.1 nM | HEK293 cells expressing human GPCR-X |
| EC50 for cAMP Inhibition | 35.8 ± 4.5 nM | Primary cortical neurons |
| EC50 for Calcium Mobilization | 50.1 ± 6.3 nM | Astrocytes |
| Neuronal Viability (at 1 µM) | 98.2 ± 1.5 % | SH-SY5Y cells |
Table 2: Ex Vivo Electrophysiological Effects of this compound
| Brain Region | Parameter | Change from Baseline | Concentration |
| Hippocampus (CA1) | Long-Term Potentiation (LTP) | + 45.3 ± 5.1 % | 100 nM |
| Cortex | Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | + 22.1 ± 3.7 % | 100 nM |
Table 3: In Vivo Behavioral Outcomes in a Mouse Model of Alzheimer's Disease (5xFAD)
| Behavioral Test | Vehicle Control | This compound (10 mg/kg) | p-value |
| Morris Water Maze (Escape Latency, sec) | 45.2 ± 5.8 | 22.1 ± 4.2 | < 0.01 |
| Y-Maze (Spontaneous Alternation, %) | 52.1 ± 4.5 | 75.3 ± 6.1 | < 0.001 |
Key Experimental Protocols
Detailed methodologies are essential for reproducibility and validation of research findings.
Protocol: Receptor Binding Assay
Objective: To determine the binding affinity of this compound to its target receptor.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid and counter
Method:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of the radiolabeled ligand to all wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 2 hours.
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software.
Protocol: In Vivo Two-Photon Imaging of Neuronal Activity
Objective: To assess the effect of this compound on neuronal activity in live, behaving animals.
Materials:
-
Transgenic mouse expressing a genetically encoded calcium indicator (e.g., GCaMP)
-
Two-photon microscope
-
Surgical tools for cranial window implantation
-
This compound solution for intraperitoneal (IP) injection
-
Behavioral apparatus (e.g., treadmill)
Method:
-
Surgically implant a cranial window over the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover for at least one week.
-
Habituate the mouse to the behavioral apparatus.
-
Acquire baseline imaging of neuronal calcium transients.
-
Administer this compound via IP injection.
-
Continuously record neuronal activity for a defined period post-injection.
-
Analyze the imaging data to quantify changes in the frequency and amplitude of calcium events in individual neurons.
Signaling Pathways and Workflows
Visual diagrams are invaluable for understanding complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway of this compound.
Caption: Preclinical evaluation workflow for this compound.
Disclaimer: The information provided above is based on a hypothetical compound, "this compound," and is intended to serve as a template. All experimental procedures should be developed and validated based on the specific properties of the actual compound and in accordance with institutional and ethical guidelines. For definitive information, please provide the correct and complete nomenclature of the compound of interest.
Application Notes and Protocols: A Step-by-Step Guide to Conjugating a Molecule to a Tetanus Toxoid (Tpp) Carrier Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetanus toxoid (Tpp), the inactivated form of the tetanus toxin produced by Clostridium tetani, is a widely used and highly immunogenic carrier protein in the development of conjugate vaccines. By covalently linking a poorly immunogenic molecule, such as a hapten (e.g., a small molecule drug, peptide, or polysaccharide), to Tpp, the conjugate can elicit a robust, T-cell dependent immune response against the hapten. This application note provides a detailed, step-by-step guide for the conjugation of a molecule containing a primary amine to the carboxyl groups of Tetanus Toxoid using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Principle of EDC/NHS Chemistry
The conjugation process is based on the well-established carbodiimide chemistry. EDC activates the carboxyl groups (-COOH) on the Tetanus Toxoid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the activated carboxyl groups by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amine groups (-NH2) on the molecule to be conjugated, forming a stable amide bond.
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents, the conjugation reaction, and the subsequent purification and characterization of the Tpp-molecule conjugate.
Materials and Reagents
-
Tetanus Toxoid (Tpp)
-
Molecule to be conjugated (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Purification/Desalting columns (e.g., Sephadex G-25)
-
Dialysis tubing (10 kDa MWCO)
-
Standard laboratory equipment (pipettes, centrifuge, spectrophotometer, etc.)
Step 1: Preparation of Tetanus Toxoid and Molecule
-
Dissolve Tetanus Toxoid in the Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Dissolve the amine-containing molecule in an appropriate solvent. If the molecule is soluble in aqueous buffer, dissolve it in the Reaction Buffer. For hydrophobic molecules, dissolve in a minimal amount of an organic solvent like DMSO or DMF and then add to the Reaction Buffer.
Step 2: Activation of Tetanus Toxoid with EDC/NHS
-
In a reaction tube, add the Tetanus Toxoid solution.
-
Add EDC and NHS to the Tpp solution. The molar ratio of Tpp:EDC:NHS can be optimized, but a starting point of 1:10:25 is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation of the Molecule to Activated Tetanus Toxoid
-
Immediately after the activation step, add the dissolved molecule to the activated Tpp solution. A molar excess of the molecule to Tpp (e.g., 20-50 fold) is recommended to drive the reaction.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Reaction Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
Step 4: Quenching of the Reaction
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Tpp-Molecule Conjugate
-
Remove unreacted small molecules, EDC, NHS, and quenching reagents by either desalting chromatography or dialysis.
-
For desalting chromatography: Equilibrate a desalting column with PBS. Apply the reaction mixture to the column and collect the fractions containing the purified conjugate.
-
For dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
Step 6: Characterization of the Tpp-Molecule Conjugate
The purified conjugate should be characterized to determine the concentration, conjugation efficiency (hapten density), and integrity.
-
Protein Concentration: Determine the protein concentration of the conjugate using a BCA or Bradford protein assay.
-
Hapten Density Determination:
-
Spectrophotometric Method: If the hapten has a unique absorbance spectrum, the hapten-to-protein molar ratio can be determined by measuring the absorbance at two different wavelengths.
-
MALDI-TOF Mass Spectrometry: The increase in molecular weight of the Tpp after conjugation can be used to calculate the average number of hapten molecules conjugated per Tpp molecule.
-
-
SDS-PAGE Analysis: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and to assess the purity and integrity of the conjugate. A shift in the band corresponding to Tpp should be observed.
-
Immunological Characterization (Optional): An ELISA can be performed to confirm that the conjugated molecule is accessible for antibody binding.
Data Presentation
The following tables summarize typical quantitative data that can be expected from a Tpp conjugation experiment. The exact values will vary depending on the specific molecule being conjugated and the reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Tpp Concentration | 1-5 mg/mL | BCA or Bradford Assay |
| Hapten-to-Tpp Ratio | 10-35 molecules of hapten per Tpp molecule[1] | MALDI-TOF MS, Spectrophotometry |
| Conjugation Efficiency | 20-60% | Calculation based on initial inputs and final hapten density |
| Purity | >95% (as assessed by SDS-PAGE) | SDS-PAGE with densitometry |
| Stability | Stable for >1 year at -20°C in PBS with glycerol | Long-term storage and analysis |
Table 1: Summary of Quantitative Data for a Typical Tpp Conjugation.
| Reactant | Recommended Molar Ratio (vs. Tpp) |
| EDC | 10 - 50 |
| NHS | 25 - 100 |
| Hapten | 20 - 100 |
Table 2: Recommended Molar Ratios of Reactants for Tpp Conjugation.
Mandatory Visualizations
Experimental Workflow for Tpp Conjugation
References
Troubleshooting & Optimization
troubleshooting low Tpp-SP-G signal in fluorescence microscopy
This guide provides comprehensive troubleshooting advice for researchers, scientists, and drug development professionals experiencing low or no signal when using the Tpp-SP-G fluorescent probe. This compound is presumed to be a mitochondria-targeted ("Tpp") activatable probe that fluoresces ("-G" for green) in the presence of a specific analyte, potentially a reactive sulfur species ("-SP") like hydrogen sulfide (H₂S).[1][2][3][4] This resource offers structured troubleshooting, key protocols, and answers to frequently asked questions to help you optimize your experiments.
Troubleshooting Guide (Q&A Format)
This section addresses common issues in a step-by-step manner, from initial checks to more complex experimental variables.
My this compound signal is very weak or absent. Where do I start?
Start by systematically evaluating the three main components of your experiment: the probe, the cells, and the imaging setup. Use the troubleshooting workflow diagram below to guide your investigation. A logical first step is to confirm that your microscope is functioning correctly with a reliable control sample before troubleshooting your specific experiment.
Could the problem be with the this compound probe itself?
Yes, issues with probe integrity, preparation, or concentration are common causes of low signal.
-
Probe Degradation: Has the probe been stored correctly (typically in a dark, dry environment at -20°C)? Has it undergone multiple freeze-thaw cycles? Fluorophores can degrade over time, especially with improper storage.
-
Incorrect Preparation: Was the stock solution prepared correctly? Ensure the correct solvent (e.g., anhydrous DMSO) was used and that the probe was fully dissolved. Aggregates can form, which will not effectively label cells.
-
Working Concentration is Too Low: The optimal concentration can vary between cell types. You may need to perform a titration experiment to find the ideal concentration for your specific cells and conditions. Using too little probe will result in a weak signal.
How do I know if my cells are the source of the problem?
Cellular health and the biological context are critical for successful staining.
-
Poor Cell Health: Are your cells healthy and adherent? Unhealthy or dying cells may not have the metabolic activity required to take up the probe or may exhibit altered mitochondrial function, affecting Tpp-mediated accumulation.
-
Low Target Analyte Levels: this compound is likely an activatable probe, meaning it only fluoresces after reacting with its target. If the endogenous concentration of the target analyte (e.g., H₂S) is too low in your cells under basal conditions, you will not see a signal. You must use a positive control (e.g., by treating cells with an H₂S donor like NaHS or inducing the pathway that produces the analyte) to confirm the probe is working.[5]
-
Probe Uptake/Localization Issues: The triphenylphosphonium (Tpp) moiety targets the probe to the mitochondria. If mitochondrial membrane potential is compromised, the probe will not accumulate correctly. Use a co-stain with a well-established mitochondrial probe (like MitoTracker™ Red CMXRos) to verify mitochondrial localization.
What are the optimal microscope settings for imaging this compound?
Incorrect microscope settings are a frequent and easily correctable source of error.[6]
-
Incorrect Filter Sets: Ensure your excitation and emission filters are appropriate for a green fluorescent probe. A typical green fluorophore is excited around 488 nm and emits around 520 nm. Using the wrong filters will prevent you from detecting any emitted light.[7]
-
Low Excitation Light/Laser Power: The intensity of your light source may be too low. Increase the laser power or illumination intensity gradually. However, be aware that excessive power can lead to photobleaching and phototoxicity.[8][9][10]
-
Incorrect Detector Settings: The detector gain or exposure time may be too low. Increasing these settings will make the detector more sensitive to incoming photons. Start with a moderate exposure time (e.g., 100-500 ms) and increase as needed.
-
Focusing Issues: Ensure you are focused on the correct focal plane where the cells are located. It can be helpful to find focus using a transmitted light channel (like DIC or phase contrast) before switching to the fluorescence channel.[6]
Could my experimental protocol be the cause of the low signal?
Yes, the specifics of your staining protocol are critical.
-
Insufficient Incubation Time: The probe may require more time to be taken up by the cells and react with its target. Try extending the incubation period.
-
Incorrect Incubation Conditions: Ensure incubation is performed at the recommended temperature (typically 37°C) and in a suitable buffer (e.g., HBSS or serum-free medium) that does not interfere with the probe.
-
Excessive Washing: While washing is necessary to remove background from unbound probe, overly harsh or numerous wash steps can strip the probe from the cells, leading to a diminished signal.
Key Experimental Protocols
Protocol 1: Staining Live Cells with this compound
This protocol provides a general framework. Optimal concentrations and times should be determined empirically.
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide appropriate for microscopy. Allow cells to adhere and reach 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Protect from light.
-
Working Solution: Dilute the stock solution to a final working concentration (e.g., 1-10 µM) in warm, serum-free cell culture medium or HBSS.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm HBSS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm HBSS or culture medium to remove unbound probe.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with appropriate filters for green fluorescence.
Protocol 2: Preparing Positive and Negative Controls
Controls are essential to validate that the probe is detecting the target analyte.
-
Positive Control: To confirm the probe is functional, stimulate cells to produce the target analyte. For an H₂S probe, this can be done by:
-
Preparing a 1 mM stock solution of Sodium Hydrogen Sulfide (NaHS) in PBS.
-
Treating cells with 50-100 µM NaHS for 30 minutes before or during incubation with the this compound probe. This should result in a significant increase in fluorescence.
-
-
Negative Control (Analyte Depletion): To confirm signal specificity, pre-treat cells with an inhibitor that prevents the synthesis of the target analyte. For H₂S, an inhibitor of the enzyme cystathionine-γ-lyase (CSE) can be used.[5] This should result in a reduced signal compared to the untreated or stimulated condition.
-
Negative Control (Unlabeled Cells): Image cells that have not been treated with the probe using the same imaging settings. This helps determine the level of cellular autofluorescence.[11]
Quantitative Data Summary
Use the following tables as a starting point for experimental design.
Table 1: Recommended this compound Working Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Stock Solution | 1-10 mM in anhydrous DMSO | Store desiccated at -20°C, protected from light. |
| Working Concentration | 1-10 µM | Titrate to find the optimal concentration for your cell type. |
| Incubation Time | 30-90 minutes | Longer times may be needed for some cell types. |
| Incubation Temperature | 37°C | Maintain physiological conditions for live-cell imaging. |
| Excitation Wavelength | ~488 nm | Varies by fluorophore; consult manufacturer data. |
| Emission Wavelength | ~520 nm | Varies by fluorophore; consult manufacturer data. |
Table 2: Microscope Settings Checklist
| Setting | Checkpoint | Action to Improve Signal |
|---|---|---|
| Objective Lens | Is the numerical aperture (NA) high enough? | Use a higher NA objective (e.g., 1.3-1.4 for oil immersion) to collect more light. |
| Excitation Filter | Does it match the probe's excitation peak? | Use a bandpass filter centered around the probe's peak excitation wavelength.[7] |
| Emission Filter | Does it match the probe's emission peak? | Use a bandpass filter centered around the probe's peak emission wavelength.[7] |
| Light Source Power | Is the illumination bright enough? | Increase laser power or lamp intensity. Balance with photobleaching risk.[8] |
| Exposure Time | Is the camera collecting enough photons? | Increase exposure time (e.g., from 100ms to 500ms). |
| Detector Gain | Is the signal being amplified sufficiently? | Increase gain/EM gain. Note that this also amplifies noise.[8] |
Visual Guides & Workflows
Troubleshooting Workflow
This diagram provides a logical path for diagnosing the cause of a low fluorescence signal.
Caption: A step-by-step workflow for troubleshooting low this compound signal.
Mechanism of Activatable Probes
This diagram illustrates the general principle of how a "turn-on" fluorescent probe works.
Caption: General mechanism of a "turn-on" activatable fluorescent probe.
Frequently Asked Questions (FAQs)
Q: What is this compound likely designed to detect? A: The "Tpp" (triphenylphosphonium) component is a well-known cation used to target molecules to the mitochondria by leveraging the mitochondrial membrane potential. The "SP" and "G" (green) suggest it is a fluorescent probe for a sulfur-containing species, most likely hydrogen sulfide (H₂S), a key signaling molecule.[1][2][3][4]
Q: How can I reduce photobleaching? A: Photobleaching is the irreversible fading of a fluorophore upon exposure to light.[9][10][12] To minimize it:
-
Reduce the intensity of the excitation light to the minimum level required for a good signal.[9][13]
-
Decrease the exposure time or use a more sensitive camera/detector.[14]
-
Minimize the sample's exposure to light by focusing on an adjacent area before moving to your region of interest for capture.[13]
-
Use an anti-fade mounting medium if you are imaging fixed cells.[9][13]
Q: What is autofluorescence and how can I minimize it? A: Autofluorescence is natural fluorescence from cellular components (like flavins and NADH) that can obscure your signal, often appearing in the green and yellow channels.[10] To manage it, image an unstained control sample to assess the baseline autofluorescence level. If it is high, you can sometimes reduce it by using a different culture medium for imaging (e.g., FluoroBrite™ DMEM) or by using spectral unmixing if your microscope software supports it.
Q: My signal is bright but looks blurry. What should I do? A: Blurry images are often due to focus issues or problems with the optical path.[6]
-
Ensure you are precisely focused on the cell monolayer.
-
Clean the objective lens and the glass bottom of your dish. Oil, dust, or salt crystals can scatter light.[6]
-
If using an oil immersion objective, ensure you are using the correct type of immersion oil and that there are no bubbles.
Q: How do I improve my signal-to-noise ratio (SNR)? A: The SNR is a measure of how strong your signal is relative to the background noise.[15][16] To improve it:
-
Increase the signal by optimizing probe concentration and incubation time.
-
Reduce background noise by ensuring wash steps are adequate to remove unbound probe.[7]
-
Optimize acquisition settings. Increasing exposure time collects more signal photons.[8]
-
Use image analysis techniques like frame averaging, where multiple images of the same field are averaged to reduce random noise.[8]
References
- 1. Activity-Based Fluorescent Probes for Hydrogen Sulfide and Related Reactive Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visual Tracking of Hydrogen Sulfide: Application of a Novel Lysosome-Targeted Fluorescent Probe for Bioimaging and Food Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. biocompare.com [biocompare.com]
- 15. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Tpp-Peptide-G Concentration
Disclaimer: The specific molecule "Tpp-SP-G" is not readily identifiable in scientific literature. This guide provides information and protocols for a representative mitochondria-targeting peptide conjugate, termed "Tpp-Peptide-G," based on established principles for triphenylphosphonium (Tpp)-conjugated molecules and peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Tpp-Peptide-G?
A1: Tpp-Peptide-G is a conjugate molecule designed for targeted therapy. The triphenylphosphonium (Tpp) cation acts as a molecular vector, facilitating the accumulation of the conjugate within the mitochondria of cells. This targeting is driven by the large negative membrane potential of the inner mitochondrial membrane. The attached "Peptide-G" is the cytotoxic payload. Once concentrated in the mitochondria, Peptide-G is believed to exert its cytotoxic effects, potentially by disrupting mitochondrial function, inducing the release of pro-apoptotic factors, and triggering programmed cell death (apoptosis).
Q2: Why is Tpp-Peptide-G cytotoxic, and how can I minimize its off-target effects?
A2: The cytotoxicity of Tpp-Peptide-G is a key feature of its therapeutic design, intended to eliminate target cells (e.g., cancer cells). The Tpp moiety itself can contribute to toxicity by disrupting mitochondrial function, while the conjugated peptide delivers a specific cytotoxic action.[1] Minimizing off-target effects involves carefully titrating the concentration to a level that is effective against the target cells while sparing healthy cells as much as possible. This process, known as determining the therapeutic window, is crucial.
Q3: What is a good starting concentration range for my experiments?
A3: For initial experiments, it is advisable to perform a dose-response study over a broad range of concentrations. A typical starting range for novel peptide-drug conjugates (PDCs) could be from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This will help in identifying the concentration at which 50% of the cell viability is inhibited (IC50).[2]
Q4: How long should I incubate my cells with Tpp-Peptide-G?
A4: The optimal incubation time can vary depending on the cell type and the specific mechanism of Peptide-G. A common starting point for cytotoxicity assays is a 24 to 72-hour incubation period.[3] It may be beneficial to perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of the cytotoxic effect.[3]
Q5: What are the recommended cell types for testing Tpp-Peptide-G?
A5: The choice of cell line should be guided by the therapeutic goal. If Tpp-Peptide-G is intended as an anti-cancer agent, a panel of cancer cell lines relevant to the target indication should be used. It is also crucial to include a non-cancerous, healthy cell line (e.g., normal fibroblasts) to assess the selectivity and off-target cytotoxicity of the compound.
Troubleshooting Guide
Q1: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A1: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure that a uniform number of cells is seeded into each well of the microplate. Uneven cell distribution can lead to significant variations in results.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[2]
-
Compound Precipitation: Tpp-conjugated peptides can sometimes be poorly soluble in aqueous solutions. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a different solvent or a lower concentration range.
-
Inconsistent Incubation Times: Ensure that the incubation time with the compound is consistent across all plates and experiments.
Q2: My negative control (untreated cells) shows low viability. What should I do?
A2: Low viability in the negative control group points to a problem with your cell culture conditions or assay procedure:
-
Cell Health: Ensure that the cells used for the assay are healthy and in the logarithmic growth phase. Over-confluent or high-passage number cells may have reduced viability.
-
Contamination: Check your cell culture for any signs of bacterial, fungal, or mycoplasma contamination.
-
Reagent Issues: Ensure that the cell culture medium, serum, and other reagents are not expired and have been stored correctly.
-
Assay-Induced Toxicity: Some assay reagents themselves can be toxic to certain cell lines. If using a new assay, it's important to run a control with just the cells and the assay reagent to check for compatibility.
Q3: I am not observing any cytotoxicity even at high concentrations of Tpp-Peptide-G. What could be the reason?
A3: A lack of cytotoxic effect could be due to several reasons:
-
Cell Line Resistance: The cell line you are using might be resistant to the cytotoxic mechanism of Peptide-G. Consider testing a different, potentially more sensitive, cell line.
-
Compound Instability: The peptide conjugate may be degrading in the culture medium over the incubation period.
-
Incorrect Concentration Calculation: Double-check all calculations for the preparation of your stock solutions and serial dilutions.
-
Assay Readout Timing: The cytotoxic effect may take longer to manifest. Consider extending the incubation period.
Q4: How can I confirm that the observed cytotoxicity is due to apoptosis?
A4: To confirm that cell death is occurring via apoptosis, you can perform secondary assays that measure specific hallmarks of apoptosis:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[4][5]
-
Annexin V Staining: Use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Mitochondrial Membrane Potential Assay: Since Tpp targets mitochondria, assessing the mitochondrial membrane potential (e.g., using JC-1 or TMRE dyes) can provide evidence of mitochondrial involvement in the cell death pathway.[6][7][8][9] A loss of membrane potential is an early event in apoptosis.[10]
Quantitative Data Summary
The following table presents representative data from a dose-response cytotoxicity study of Tpp-Peptide-G on HeLa (human cervical cancer) and MRC-5 (human normal lung fibroblast) cell lines after a 48-hour incubation period. The data was generated using a CellTox™ Green Cytotoxicity Assay.
| Concentration (µM) | HeLa % Cytotoxicity (Mean ± SD) | MRC-5 % Cytotoxicity (Mean ± SD) |
| 0.01 | 2.1 ± 0.8 | 1.5 ± 0.5 |
| 0.1 | 15.4 ± 2.1 | 5.2 ± 1.1 |
| 1 | 48.9 ± 4.5 | 12.8 ± 2.3 |
| 10 | 92.3 ± 3.2 | 35.7 ± 4.1 |
| 100 | 98.7 ± 1.5 | 78.4 ± 5.6 |
| IC50 (µM) | 1.05 | > 10 |
This is illustrative data and should not be considered as actual experimental results.
Detailed Experimental Protocol: CellTox™ Green Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of Tpp-Peptide-G using the Promega CellTox™ Green Cytotoxicity Assay, which measures changes in membrane integrity as a result of cell death.[11][12][13]
Materials:
-
Tpp-Peptide-G stock solution (e.g., in DMSO)
-
Target cells (e.g., HeLa) in logarithmic growth phase
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well clear-bottom, black-walled assay plates
-
CellTox™ Green Dye (Promega)
-
Assay Buffer (Promega, if using the add-mix-measure format)
-
Multi-channel pipette
-
Fluorescence plate reader (Excitation: 485-500 nm, Emission: 520-530 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Prepare a cell suspension at a density of 5 x 10⁴ cells/mL in complete culture medium. c. Add 100 µL of the cell suspension to each well of the 96-well plate (resulting in 5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Preparation and Addition: a. Prepare a series of 2X concentrated solutions of Tpp-Peptide-G in complete culture medium by serial dilution from your stock solution. b. Also prepare a 2X vehicle control (e.g., medium with the same concentration of DMSO as the highest Tpp-Peptide-G concentration). c. After the 24-hour cell attachment period, carefully remove 100 µL of medium from each well. d. Add 100 µL of the 2X Tpp-Peptide-G dilutions or 2X vehicle control to the respective wells. This will result in a final 1X concentration. e. Include wells with cells only (negative control) and wells with a known cytotoxic agent (positive control).
-
Real-Time Cytotoxicity Measurement (Kinetic Assay): a. Add the CellTox™ Green Dye to the cell suspension before plating at a 1:500 dilution as per the manufacturer's protocol.[12] b. After adding the compound, place the plate in a plate reader equipped with an environmental control chamber (37°C, 5% CO₂). c. Measure fluorescence at regular intervals (e.g., every 2 hours) for the desired duration (e.g., 72 hours). This method allows for the determination of the precise onset of cytotoxicity.[3]
-
Endpoint Cytotoxicity Measurement: a. If a kinetic assay is not possible, incubate the plate for the desired time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator after compound addition. b. Prepare a 2X solution of CellTox™ Green Dye in Assay Buffer. c. Add a volume of the 2X dye solution equal to the volume in each well (e.g., 100 µL). d. Incubate the plate for 15 minutes at room temperature, protected from light. e. Measure the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the average fluorescence value of the no-cell background control wells from all other wells. b. Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Experimental - Negative Control) / (Positive Control - Negative Control) c. Plot the % cytotoxicity against the log of the Tpp-Peptide-G concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by Tpp-Peptide-G.
Experimental Workflow
Caption: Workflow for optimizing Tpp-Peptide-G concentration.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [promega.sg]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem-agilent.com [chem-agilent.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.jp]
how to prevent off-target effects of Tpp-SP-G
Disclaimer: "Tpp-SP-G" is not a standard scientific designation. This guide is based on the assumption that "Tpp" refers to a triphenylphosphonium moiety used for mitochondrial targeting. The principles and protocols described herein are applicable to Tpp-conjugated molecules and other mitochondria-targeted agents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and troubleshoot off-target effects associated with the use of this compound and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is presumed to be a molecule composed of three parts:
-
Tpp (Triphenylphosphonium): A lipophilic cation that acts as a mitochondrial targeting signal. It accumulates in mitochondria due to the large negative membrane potential across the inner mitochondrial membrane.[1]
-
SP (Spacer): A chemical linker that connects the Tpp moiety to the cargo. The properties of the spacer, such as its length and hydrophobicity, can significantly influence the compound's overall efficacy and toxicity.[2]
-
G (Cargo): The active component of the molecule, which could be a drug, a probe, or another bioactive molecule, intended to exert its effect within the mitochondria.
Q2: What are the potential off-target effects of Tpp-based compounds?
A2: The Tpp moiety itself, while often used as an inert targeting vehicle, can have inherent biological activity and off-target effects, including:
-
Mitochondrial depolarization: The positive charge of the Tpp cation can lead to a temporary depolarization of the inner mitochondrial membrane.[3][4]
-
Inhibition of the electron transport chain: Tpp derivatives can inhibit the activity of respiratory complexes, leading to decreased cellular respiration.[2]
-
Induction of mitochondrial proton leak: These compounds can increase the permeability of the inner mitochondrial membrane to protons, uncoupling respiration from ATP synthesis.[2]
-
Induction of apoptosis: By disrupting normal mitochondrial function and cell signaling, Tpp compounds can trigger programmed cell death.[4]
-
General cytotoxicity: Excessive accumulation of Tpp cations can disrupt membrane integrity and inhibit various enzymes, leading to cellular toxicity.[1][3]
-
Organ-specific toxicity: In vivo studies have shown that some Tpp derivatives can cause liver damage.[3][4]
Q3: How can I minimize the off-target effects of my this compound conjugate?
A3: Several strategies can be employed to mitigate off-target toxicity:
-
Optimize the dose: Use the lowest possible concentration of the compound that achieves the desired on-target effect to minimize the risk of off-target binding and adverse reactions.[5]
-
Modify the linker/spacer (SP): The hydrophobicity of the Tpp conjugate is a major determinant of its toxicity. Using shorter or more hydrophilic linkers can reduce off-target effects.[2] Incorporating structures like polyethylene glycol (PEG) into the linker can also improve tolerability and pharmacokinetic properties.[6][7]
-
Alter the Tpp moiety: Modifying the Tpp cation itself, for instance by hydrophobization with phospholipids and incorporation into liposomes, can significantly decrease its inherent toxicity.[1]
-
Use appropriate controls: Always include control groups in your experiments, such as cells treated with the Tpp moiety alone or the cargo molecule without the Tpp tag, to distinguish between on-target, off-target, and cargo-specific effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cellular toxicity at low concentrations | The this compound conjugate has inherent off-target toxicity. | 1. Perform a dose-response curve to determine the IC50 value. 2. Run control experiments with Tpp alone and the unconjugated cargo. 3. Synthesize and test analogs with more hydrophilic linkers.[2] |
| Decreased mitochondrial membrane potential in control cells | The Tpp moiety itself is causing mitochondrial depolarization.[3][4] | 1. Assess mitochondrial membrane potential using a fluorescent probe like JC-1.[8] 2. Test a lower concentration of your compound. 3. Consider using a different mitochondrial targeting signal. |
| Inhibition of cellular respiration (oxygen consumption) | The Tpp conjugate is inhibiting the electron transport chain.[2] | 1. Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar technology.[2][9] 2. Test the effect of the compound on isolated mitochondria to confirm direct inhibition of the respiratory chain.[10] |
| Unexpected apoptosis | The Tpp moiety is inducing apoptosis through disruption of cell signaling.[4] | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining). 2. Investigate the involvement of specific apoptotic pathways (e.g., caspase activation).[11] |
| Inconsistent experimental results | The compound may be unstable or degrading, releasing toxic byproducts.[3][4] | 1. Assess the stability of your this compound conjugate in your experimental medium. 2. Purify the compound to remove any potential contaminants. |
Quantitative Data on Tpp Derivative Toxicity
The toxicity of Tpp-conjugated compounds is often related to their hydrophobicity, which can be influenced by the length of an attached alkyl chain.
| Compound | Effect on Cellular Respiration | Effect on Mitochondrial Membrane Potential | Reference |
| Methyltriphenylphosphonium (C1TPP) | Minimal inhibition | Minimal decrease | [2] |
| Propyltriphenylphosphonium (C3TPP) | Mild inhibition | Mild decrease | [2] |
| Hexyltriphenylphosphonium (C6TPP) | Moderate inhibition | Moderate decrease | [2] |
| Decyltriphenylphosphonium (C10TPP) | Strong inhibition | Strong decrease | [2] |
| Dodecyltriphenylphosphonium (C12TPP) | Very strong inhibition | Very strong decrease | [2] |
This table summarizes the general trends observed in the cited literature. The magnitude of the effects is dependent on the specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is adapted from standard cell biology methods.[8]
-
Cell Preparation: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Tpp alone, and vehicle control for the desired duration. Include a positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
JC-1 Staining:
-
Prepare a fresh solution of JC-1 dye in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to each well and incubate under standard cell culture conditions.
-
-
Imaging and Analysis:
-
Wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope or plate reader with appropriate filters for both green (monomeric JC-1, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.
-
Quantify the fluorescence intensity and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
This protocol is based on the use of Seahorse XF technology.[2][9]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Compound Incubation: Replace the growth medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator.
-
Assay Setup: Load the injector ports of the sensor cartridge with your this compound compound and other modulators of respiration (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the OCR in real-time, before and after the injection of your compound and the other modulators.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters upon addition of your compound indicates mitochondrial toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 3. Toxic Effects of Penetrating Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility and stability of Tpp-SP-G
This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility and stability of Tpp-SP-G. For optimal performance in your research, please review the following recommendations and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is highly recommended to use anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits good solubility in DMSO, which can then be used for further dilutions into aqueous buffers.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into a physiological buffer. What can I do to prevent this?
Precipitation upon dilution into aqueous solutions is a common issue. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute solution.
-
Incorporate a surfactant: The addition of a biocompatible surfactant, such as Tween 20 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
Adjust the pH: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your final buffer to see if solubility improves.
-
Vortex immediately after dilution: To prevent localized high concentrations that can lead to precipitation, vortex the solution immediately and thoroughly after adding the this compound stock.
Q3: What are the optimal storage conditions for this compound stock solutions and aliquots?
To ensure the stability of this compound, follow these storage guidelines:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C for long-term stability. Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Aliquots (in aqueous buffer): It is generally not recommended to store this compound in aqueous solutions for extended periods. If necessary, store at 4°C for short-term use (up to 24 hours), protected from light. For longer storage, flash-freeze in liquid nitrogen and store at -80°C, but be aware that stability may still be compromised.
Q4: How can I assess the stability of my this compound solution over time?
To monitor the stability of this compound in your prepared solutions, you can use techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of a freshly prepared sample to that of a sample that has been stored for a certain period. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Troubleshooting Guide
This table provides a summary of common issues, potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound in Initial Solvent | - Inappropriate solvent selection.- Low-quality or non-anhydrous solvent. | - Use high-purity, anhydrous DMSO as the initial solvent.- Gentle warming (up to 37°C) and vortexing can aid dissolution. |
| Precipitation Upon Dilution into Aqueous Buffer | - Exceeding the solubility limit in the final buffer.- Slow or inadequate mixing.- pH of the buffer is not optimal for solubility. | - Decrease the final concentration of this compound.- Add the this compound stock solution to the buffer while vortexing.- Incorporate a biocompatible surfactant (e.g., 0.05% Tween 20).- Test a range of pH values for your final buffer. |
| Loss of Activity in Experimental Assays | - Degradation of this compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Instability in the final aqueous experimental medium. | - Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment.- Minimize the time this compound is in an aqueous solution before use.- Protect solutions from light. |
| Inconsistent Experimental Results | - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of this compound between experiments. | - Visually inspect solutions for any precipitate before use.- If possible, quantify the concentration of this compound in your final solution using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present).- Adhere strictly to standardized protocols for solution preparation and storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration. (Volume (L) = (Mass of this compound (g) / Molecular Weight of this compound ( g/mol )) / 0.010 mol/L).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Buffer
-
Preparation: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and allow it to reach the experimental temperature.
-
Thawing: Retrieve a single-use aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use: Use the freshly prepared solution immediately in your experiment.
Visual Guides
Caption: Workflow for the preparation of this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: Tpp-SP-G Photobleaching in Live-Cell Imaging
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Tpp-SP-G?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can be problematic for several reasons. It can hinder the visualization of low-abundance targets and complicate quantitative analysis by introducing inaccuracies in measurements of fluorescence intensity over time.
Q2: What is the likely mechanism of this compound photobleaching?
A2: Assuming this compound is a porphyrin-based dye, its photobleaching is likely initiated by the fluorophore transitioning into a long-lived, highly reactive triplet state upon excitation. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. These highly reactive molecules can then chemically damage the this compound fluorophore, rendering it non-fluorescent. This process is a common cause of phototoxicity in live-cell imaging.
Q3: How can I tell if the loss of signal in my experiment is due to photobleaching?
A3: To determine if signal loss is due to photobleaching, you can perform a simple control experiment. Image a stained area of your sample continuously and observe the fluorescence intensity. A gradual decrease in signal over time under constant illumination is a strong indicator of photobleaching. You can also compare this to a region of the sample that is not illuminated; if the signal in the non-illuminated area remains stable, photobleaching is the likely cause of signal loss in the imaged area.
Q4: Can the imaging medium affect the photostability of this compound?
A4: Yes, the composition of the imaging medium can significantly impact fluorophore photostability. Some media components can act as antioxidants, while others may promote the formation of ROS. For instance, some studies have shown that certain culture media, like Ham's F12, can enhance the photostability of some fluorescent proteins due to their specific component concentrations. It is advisable to use an imaging medium with low levels of components known to generate autofluorescence or ROS, such as riboflavin and pyridoxine.
Q5: Are there alternative fluorescent probes that are more photostable than this compound?
A5: If this compound proves to be too susceptible to photobleaching for your application, consider exploring alternative fluorophores. Modern synthetic dyes have been specifically engineered for enhanced photostability. The choice of an alternative will depend on the specific requirements of your experiment, including the target molecule, desired emission wavelength, and imaging modality.
Troubleshooting Guides
Issue 1: Rapid loss of this compound fluorescence signal during time-lapse imaging.
Possible Cause: Excessive exposure to excitation light.
Solutions:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Decrease Exposure Time: Minimize the duration the sample is illuminated for each image acquisition.
-
Increase Binning: If your camera supports it, binning pixels can increase signal intensity, allowing for lower exposure times.
-
Use a Neutral Density Filter: These filters reduce the intensity of the excitation light reaching the sample.
-
Optimize Imaging Frequency: Acquire images at the longest intervals compatible with the biological process you are observing.
Issue 2: Significant phototoxicity observed in cells stained with this compound.
Possible Cause: Generation of reactive oxygen species (ROS) by the excited this compound.
Solutions:
-
Use Antifade Reagents: Supplement your imaging medium with commercially available antifade reagents or antioxidants like Trolox, n-propyl gallate, or ascorbic acid. These molecules help to quench ROS and reduce phototoxicity.
-
Deoxygenate the Medium: While challenging for live-cell imaging, reducing the oxygen concentration in the medium can decrease the formation of singlet oxygen. This can be partially achieved by using specialized live-cell imaging chambers.
-
Choose a Different Fluorophore: If phototoxicity remains a significant issue, consider using a fluorophore with a lower quantum yield for triplet state formation and ROS generation.
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Photobleaching
Objective: To quantify the rate of photobleaching of this compound under specific imaging conditions.
Methodology:
-
Prepare a sample of live cells stained with this compound according to your standard protocol.
-
Select a region of interest (ROI) containing fluorescently labeled structures.
-
Set up your microscope for time-lapse imaging with your intended experimental parameters (laser power, exposure time, etc.).
-
Acquire a series of images of the ROI at a constant frame rate (e.g., 1 frame per second) for a defined period (e.g., 60 seconds).
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate.
Protocol 2: Evaluating the Efficacy of Antifade Reagents
Objective: To compare the effectiveness of different antifade reagents in reducing this compound photobleaching.
Methodology:
-
Prepare multiple samples of live cells stained with this compound.
-
For each sample, use a different imaging medium: one with no antifade reagent (control) and others supplemented with different antifade reagents at their recommended concentrations.
-
For each condition, perform the quantitative photobleaching assessment as described in Protocol 1.
-
Compare the photobleaching rates between the different conditions to determine the most effective antifade reagent.
Quantitative Data Summary
Table 1: Comparison of Photobleaching Rates with Different Antifade Reagents (Hypothetical Data)
| Antifade Reagent | Concentration | Half-life of Fluorescence (seconds) |
| None (Control) | - | 15 |
| Trolox | 1 mM | 45 |
| n-propyl gallate | 100 µM | 35 |
| Ascorbic Acid | 500 µM | 55 |
Note: This table presents hypothetical data to illustrate how to compare the efficacy of different antifade reagents. Actual results will vary depending on the specific fluorophore and experimental conditions.
Visualizations
Technical Support Center: TPP-SP-G Uptake and Localization
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of cell type on the uptake and localization of triphenylphosphonium (TPP)-conjugated molecules (TPP-SP-G).
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different uptake efficiency of our this compound conjugate between different cancer cell lines. What could be the reason for this?
A1: The uptake of TPP-conjugated molecules can be highly dependent on the specific cell type. Differences in uptake efficiency between cancer cell lines can be attributed to several factors, including variations in cell membrane composition, metabolic activity, and endocytic capacity. For instance, some tumor cells may exhibit higher rates of endocytosis, leading to greater accumulation of the conjugate.[1]
Q2: Why is the subcellular localization of our this compound different in cancer cells compared to normal (non-cancerous) cells?
A2: The differential localization of molecules in cancer versus normal cells is a known phenomenon. For example, some fluorescent probes have been shown to localize in the endoplasmic reticulum of cancer cells while targeting lysosomes in normal cells.[2] This can be due to differences in organelle morphology, function, and the expression of specific transport proteins between cancerous and normal cells. TPP is designed to target mitochondria, but the overall properties of the this compound conjugate and the specific cell type can influence its final subcellular destination.
Q3: Does the size of the "G" (cargo) in our this compound conjugate affect its uptake in a cell-type-specific manner?
A3: Yes, the size of the cargo can significantly influence cellular uptake, and this effect can vary between cell types. For example, studies with gold nanoparticles have shown that as particle size increases, uptake may increase in some cancer cell lines (like HepG2) but decrease in normal cell lines (like L02).[3] This suggests that different cell types may utilize different uptake mechanisms for particles of varying sizes.[3]
Q4: Can the transformation of a normal cell into a cancer cell affect the expression of proteins that might interact with our this compound?
A4: The transformation of a normal cell to a tumor cell often involves changes in the expression of various proteins, including transcription factors like Specificity Proteins (Sp).[4] These changes can alter the cellular machinery and potentially affect the uptake and processing of exogenous molecules like your this compound conjugate.
Troubleshooting Guides
Issue 1: Low or No Uptake of this compound in the Target Cell Line
| Potential Cause | Suggested Solution |
| Low Endocytic Capacity of the Cell Line | Some cell lines inherently have lower rates of endocytosis.[1] Consider using a different cell line known for higher endocytic activity or try to enhance uptake using transfection reagents or other delivery vehicles if compatible with your experimental goals. |
| Incorrect this compound Concentration | The uptake of nanoparticle-based agents is often dose-dependent.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Inappropriate Incubation Time | Uptake is also time-dependent, often plateauing after a certain period.[1] Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal incubation time for maximal uptake. |
| Cell Viability Issues | High concentrations of the conjugate may be cytotoxic, leading to reduced cell function and uptake. Assess cell viability using an MTT assay or similar method after treatment.[5] Consider lowering the concentration if significant cytotoxicity is observed. |
Issue 2: Non-Specific Subcellular Localization
| Potential Cause | Suggested Solution |
| Conjugate Instability | The this compound conjugate may be unstable in the cellular environment, leading to the cleavage of the TPP moiety and non-specific localization of the cargo "G". Assess the stability of your conjugate in relevant biological media. |
| Overloading of Mitochondria | At high concentrations, the mitochondrial import machinery may become saturated, leading to the accumulation of the conjugate in other cellular compartments. Try reducing the concentration of this compound. |
| Cell-Type Specific Organelle Characteristics | As mentioned in the FAQs, different cell types can direct the same molecule to different organelles.[2] Co-localization studies with organelle-specific markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) are essential to confirm the subcellular destination in each cell line. |
Quantitative Data Summary
The following table summarizes findings on the uptake of 1.9 nm gold nanoparticles in different cell lines, illustrating the principle of cell-type-dependent uptake.
| Cell Line | Cell Type | Nanoparticle Uptake | Cytotoxicity (LD50) |
| MDA-MB-231 | Breast Cancer | High | 1028 ± 11 µg/mL |
| DU145 | Prostate Cancer | High | 838 ± 11 µg/mL |
| L132 | Normal (Immortalized) | Low | 13,300 ± 130 µg/mL |
Data extracted from a study on 1.9 nm gold nanoparticles and may not be directly representative of all this compound conjugates.[5]
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake (Example using Nanoparticles)
This protocol is adapted for gold nanoparticles and can be modified for other cargo types that can be quantified.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized conjugate.
-
Cell Lysis and Digestion: Lyse the cells and digest them using an appropriate method (e.g., with aqua regia for gold nanoparticles) to release the internalized cargo.
-
Quantification: Analyze the concentration of the cargo using a suitable technique. For metallic nanoparticles, Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or ICP-Mass Spectrometry (ICP-MS) can be used.[1] For fluorescent cargo, a plate reader can be used to measure fluorescence intensity after cell lysis.
Protocol 2: Imaging of Subcellular Localization
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Treatment: Treat the cells with this compound (ideally with a fluorescent "G") at the desired concentration and for the optimal duration determined previously.
-
Organelle Staining: In the last 30-60 minutes of incubation, add organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus) according to the manufacturer's instructions.
-
Washing: Wash the cells gently with PBS or fresh medium to remove excess conjugate and dyes.
-
Imaging: Immediately image the live cells using a confocal laser scanning microscope. Acquire images in separate channels for the this compound and each organelle marker.
-
Analysis: Merge the images to determine the extent of co-localization between your conjugate and the specific organelles.
Visualizations
Caption: Workflow for this compound uptake and localization experiments.
Caption: Factors influencing cell-type-specific uptake.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Cell type-dependent uptake, localization, and cytotoxicity of 1.9 nm gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinguishing cancer cells from normal cells with an organelle-targeted fluorescent marker - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity Proteins (Sp) and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptide-G via Solid-Phase Methodology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the solid-phase synthesis (SPPS) of peptides, with a focus on a representative synthesis of a Glycine-containing peptide (referred to as Peptide-G). While the specific nomenclature "Tpp-SP-G" is not standard, this guide addresses common challenges in SPPS where triphenylphosphine (TPP) might be used or where general SPPS issues arise.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of Peptide-G?
Low yields in SPPS can stem from several factors:
-
Incomplete Deprotection: The removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain may be inefficient, leading to truncated sequences.
-
Poor Coupling Efficiency: The activation of the incoming amino acid or its coupling to the resin-bound peptide may be incomplete, resulting in deletion sequences.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, hindering reagent access and reducing reaction efficiency.
-
Cleavage from the Resin: Premature cleavage of the peptide from the resin can occur, particularly with acid-labile linkers, leading to loss of product.[1]
-
Side Reactions: Undesired chemical modifications of the peptide can reduce the yield of the target product.[2][3]
Q2: How can I minimize the formation of impurities during Peptide-G synthesis?
Minimizing impurities requires careful optimization of the synthesis protocol:
-
Use High-Quality Reagents: Ensure the purity of amino acids, coupling reagents, and solvents to prevent the introduction of reactive impurities.
-
Optimize Coupling and Deprotection Times: Extending reaction times can sometimes improve completion, but can also increase the risk of side reactions.[1] It is crucial to find the optimal balance for your specific sequence.
-
Incorporate Scavengers during Cleavage: During the final cleavage of the peptide from the resin, reactive species can be generated that modify the peptide. Using a scavenger cocktail (e.g., triisopropylsilane, water, and ethanedithiol) can trap these species.
-
Monitor for Common Side Reactions: Be aware of potential side reactions such as racemization, aspartimide formation, and diketopiperazine formation, and take steps to mitigate them.[1][3]
Q3: What is the role of triphenylphosphine (TPP) in peptide synthesis, and what are the common issues associated with its use?
Triphenylphosphine (TPP) is a versatile reagent in organic synthesis and can be involved in peptide synthesis in reactions like the Mitsunobu and Staudinger reactions.[4] A common byproduct of these reactions is triphenylphosphine oxide (TPPO), which can be challenging to remove during purification.[4]
Q4: How do I choose the appropriate purification method for Peptide-G?
The choice of purification method depends on the purity and quantity of the crude peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.
-
Ion-Exchange Chromatography (IEX): This method is useful for separating peptides based on their net charge and can be used as an orthogonal purification step to RP-HPLC.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for removing small molecule impurities or aggregated peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Peptide-G.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete Fmoc deprotection. | Increase the deprotection time or perform a second deprotection step. Consider adding a small amount of DBU (1-2%) to the piperidine solution.[1] |
| Inefficient coupling of amino acids. | Use a more efficient coupling reagent (e.g., HATU, HCTU). Pre-activate the amino acid before adding it to the resin. Double couple challenging amino acids. | |
| Peptide aggregation on the resin. | Use a more polar solvent system or add chaotropic agents. Synthesize at a higher temperature. | |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling. | See "Inefficient coupling of amino acids" above. |
| Presence of Truncated Sequences in Mass Spectrometry | Incomplete deprotection. | See "Incomplete Fmoc deprotection" above. |
| Side Product with +72 Da mass shift | Guanidinylation of primary amines. | This can occur if carbodiimide-based coupling reagents are used without an additive like HOBt. Ensure the use of an appropriate additive. |
| Difficulty in Purifying the Peptide due to TPPO | Use of TPP in a reaction step. | Optimize the reaction to minimize excess TPP. During workup, try to precipitate TPPO from a non-polar solvent or use specific chromatography techniques for its removal. |
| Aspartimide Formation (if Asp is present) | Base-catalyzed side reaction during Fmoc deprotection. | Use a protecting group for the Asp side chain that is less prone to this reaction (e.g., Ompe). Minimize exposure to strong bases.[1] |
| Diketopiperazine Formation (at the N-terminus) | Intramolecular cyclization of the first two amino acids. | Use dipeptide building blocks for the first two residues.[1] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Peptide-G (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.
Visualizations
References
Validation & Comparative
Validating Tpp-SP-G Mitochondrial Localization: A Comparative Guide to Co-staining Techniques
For researchers engaged in drug development and cellular biology, accurately validating the subcellular localization of therapeutic compounds is paramount. This guide provides a comprehensive comparison of methods for validating the mitochondrial localization of Tpp-SP-G, a triphenylphosphonium (TPP)-based mitochondrial targeting moiety, through co-staining with established mitochondrial markers. We present supporting experimental data, detailed protocols, and objective comparisons with alternative targeting strategies.
Data Presentation: Quantitative Analysis of Mitochondrial Co-localization
The effectiveness of mitochondrial targeting can be quantified by analyzing the degree of co-localization between the fluorescently-labeled targeting molecule (e.g., this compound) and a mitochondrial-specific stain. Two common metrics for this analysis are the Pearson's Correlation Coefficient (PCC) and the Manders' Overlap Coefficient (MOC).
-
Pearson's Correlation Coefficient (PCC): This value measures the linear relationship between the intensity of the two fluorescent signals on a pixel-by-pixel basis. A PCC value of +1 indicates a perfect positive correlation, 0 indicates no correlation, and -1 indicates a perfect negative correlation. For mitochondrial co-localization, a PCC value close to +1 is desirable.
-
Manders' Overlap Coefficient (MOC): This metric, composed of two coefficients (M1 and M2), quantifies the fraction of one signal that overlaps with the other. M1 represents the fraction of the this compound signal that co-localizes with the mitochondrial stain, while M2 represents the fraction of the mitochondrial stain that co-localizes with the this compound signal.
Below is a summary of co-localization data for various TPP-based compounds and a potential alternative.
| Compound | Mitochondrial Stain | Cell Line | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1/M2) | Reference |
| CF-labeled TPP | Mito-ID | MCF7 | 0.855 | M1 = 0.407 | [1] |
| CF-labeled TPP | Mito-ID | MDA-MB-231 | 0.585 | M1 = 0.443 | [1] |
| CF-labeled TPP | Mito-ID | T47D | 0.813 | M1 = 0.141 | [1] |
| tsq2-TPP | MitoTracker Green | HeLa | 0.84 | Not Reported | [2] |
| PPN+-fluorescein | MitoTracker Deep Red | HeLa | Significantly higher than TPP+-fluorescein | Fluo/MT ratio ~10-fold higher than TPP+ | [3] |
| TAPY(OMe)-BDP | Hoechst 33258 (Nuclei) | MCF-7 | Higher final fluorescence intensity than TPP-BDP | Not Reported |
Experimental Protocols
Here, we provide a detailed protocol for co-staining cells with a fluorescently-labeled this compound conjugate and MitoTracker Red CMXRos, a common and reliable mitochondrial stain.
Protocol: Co-staining of this compound and MitoTracker Red CMXRos
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescently-labeled this compound conjugate
-
MitoTracker Red CMXRos (Thermo Fisher Scientific)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
This compound Incubation:
-
Prepare a working solution of your fluorescently-labeled this compound conjugate in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.
-
Remove the existing medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for the desired time (e.g., 30-90 minutes) at 37°C in a CO2 incubator. Incubation time may need optimization.
-
-
MitoTracker Staining:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.
-
Prepare a working solution of MitoTracker Red CMXRos at a final concentration of 100-500 nM in pre-warmed serum-free medium.[4]
-
Remove the this compound containing medium and wash the cells once with pre-warmed PBS.
-
Add the MitoTracker working solution to the cells and incubate for 15-30 minutes at 37°C.[5]
-
-
Wash:
-
Remove the MitoTracker solution and wash the cells three times with pre-warmed PBS.
-
-
Fixation (Optional but Recommended for High-Quality Imaging):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium, with or without DAPI.
-
Image the cells using a confocal microscope. Acquire images sequentially for each fluorophore to avoid spectral bleed-through.
-
Mandatory Visualization
Experimental Workflow for Co-staining
Caption: Workflow for mitochondrial co-localization analysis.
Logical Relationship of Co-localization Metrics
Caption: Metrics for quantifying mitochondrial co-localization.
Comparison with Other Alternatives
While TPP-based moieties are the "gold standard" for mitochondrial targeting, novel alternatives are emerging with potentially improved performance.
-
PPN+ (Phosphazenylphosphonium) Cations: Recent studies have shown that PPN+-based delivery vectors can exhibit significantly higher mitochondrial accumulation compared to their TPP+ counterparts.[3] This is attributed to the more extensive charge delocalization of the PPN+ salts. In one study, a PPN+-conjugated fluorophore showed a 10-fold higher mitochondria-to-cytosol fluorescence ratio compared to the TPP+-conjugated version.[3]
-
TAPY (Triarylpyridinium) Cations: TAPY cations are another novel class of mitochondrial carriers. In preliminary comparative assays, a TAPY-BODIPY conjugate outperformed a TPP-BODIPY derivative in mitochondrial imaging, achieving twice the final fluorescence intensity in MCF-7 cells.
Considerations for Choosing a Targeting Moiety:
-
Efficiency: As suggested by preliminary data, PPN+ and TAPY-based systems may offer higher mitochondrial accumulation.
-
Synthesis: The synthetic accessibility and cost of these novel cations compared to the well-established TPP+ chemistry should be considered.
-
Compound-specific Effects: The choice of the cargo molecule conjugated to the targeting moiety can influence its overall performance and localization.
References
- 1. High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond the TPP+ “gold standard”: a new generation mitochondrial delivery vector based on extended PN frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 5. emulatebio.com [emulatebio.com]
A Comparative Guide to Mitochondrial Accumulation of Tpp-SP-G and Alternative Probes
For researchers, scientists, and drug development professionals, the targeted delivery of molecules to mitochondria is of paramount importance for studying mitochondrial function and developing novel therapeutics. This guide provides a quantitative analysis of the mitochondrial accumulation of triphenylphosphonium (TPP)-based probes, with a focus on Tpp-SP-G, and compares its performance with other common mitochondrial probes. The information is supported by experimental data and detailed methodologies.
Quantitative Analysis of Mitochondrial Accumulation
| Probe/Compound | Cell Line | Concentration | Mitochondrial Accumulation (Arbitrary Units/Concentration) | Cytosolic Accumulation (Arbitrary Units/Concentration) | Accumulation Ratio (Mito/Cyto) | Reference |
| TPP-Fluorescent Conjugate 1 | A549 | 0.1 µM | ~1250 pg/µg protein | ~150 pg/µg protein | ~8.3 | [1] |
| 1 µM | ~9000 pg/µg protein | ~1000 pg/µg protein | ~9.0 | [1] | ||
| TPP-Fluorescent Conjugate 2 | A549 | 0.1 µM | ~1000 pg/µg protein | ~120 pg/µg protein | ~8.3 | [1] |
| 1 µM | ~8500 pg/µg protein | ~800 pg/µg protein | ~10.6 | [1] | ||
| TPP-Fluorescent Conjugate (tsq2-TPP) | HeLa | Not specified | High colocalization with MitoTracker Green (PCC = 0.84) | Low | Not Quantified | [2] |
| MitoTracker Red CMXRos | Various | Varies | High | Low | High (membrane potential dependent) | [3][4] |
| MitoTracker Green FM | Various | Varies | High | Low | High (largely membrane potential independent) | [5][6] |
Note: The data for TPP-Fluorescent Conjugates 1 and 2 are derived from a study on phenol-based TPP derivatives and serve as an illustrative example of the quantitative accumulation of TPP-based compounds.[1] The Pearson Correlation Coefficient (PCC) for tsq2-TPP indicates a high degree of colocalization with a known mitochondrial probe. It is important to note that direct quantitative comparisons can be influenced by the specific fluorescent moiety, linker, and experimental conditions.
Experimental Protocols
Accurate quantification of mitochondrial accumulation is crucial for comparing the efficacy of different targeting probes. Below are detailed methodologies for key experiments.
Quantification of Mitochondrial Probe Accumulation using Confocal Microscopy and Image Analysis
This protocol provides a method to quantify the fluorescence intensity of a probe within mitochondria and the cytoplasm to determine the accumulation ratio.
a. Cell Culture and Staining:
-
Seed cells (e.g., A549, HeLa) on glass-bottom dishes suitable for confocal microscopy and culture overnight.
-
Incubate the cells with the desired concentration of the TPP-based fluorescent probe (e.g., this compound) and a mitochondrial co-stain (e.g., MitoTracker Green) in fresh culture medium for the recommended time (e.g., 30 minutes).
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
b. Confocal Microscopy:
-
Acquire images using a confocal laser scanning microscope.
-
Set the excitation and emission wavelengths appropriate for the specific fluorescent probe and the mitochondrial co-stain.
-
Capture Z-stack images to ensure the entire cell volume is sampled.
c. Image Analysis:
-
Use image analysis software (e.g., ImageJ, Fiji) to quantify fluorescence intensity.
-
Define the mitochondrial region of interest (ROI) based on the signal from the mitochondrial co-stain (e.g., MitoTracker).
-
Define the cytosolic ROI by selecting an area within the cell but outside the nucleus and mitochondria.
-
Measure the mean fluorescence intensity within the mitochondrial and cytosolic ROIs.
-
Calculate the mitochondrial-to-cytosolic accumulation ratio.
Flow Cytometry for Semi-Quantitative Analysis of Mitochondrial Mass
This method allows for a high-throughput, semi-quantitative assessment of mitochondrial probe accumulation across a cell population.[5]
a. Cell Preparation and Staining:
-
Harvest cultured cells and prepare a single-cell suspension.
-
Incubate the cells with the fluorescent mitochondrial probe (e.g., this compound or MitoTracker) at the desired concentration and time.
-
Wash the cells twice with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer).
b. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorescent probe.
-
Gate on the live, single-cell population.
-
Measure the fluorescence intensity of the mitochondrial probe for each cell.
-
The mean or median fluorescence intensity (MFI) of the cell population provides a semi-quantitative measure of mitochondrial probe accumulation, which can be indicative of mitochondrial mass.[5]
Mechanism of this compound Mitochondrial Accumulation
The accumulation of this compound and other TPP-based compounds within mitochondria is primarily driven by the large mitochondrial membrane potential (ΔΨm). The inside of the mitochondrion is negatively charged relative to the cytoplasm, creating a strong electrochemical gradient that attracts positively charged molecules like the TPP cation.
Caption: Mechanism of this compound mitochondrial accumulation.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of mitochondrial probe accumulation.
Caption: Experimental workflow for quantifying mitochondrial accumulation.
References
- 1. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]
- 2. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeting graphene oxide nanocomposites for fluorescence imaging-guided synergistic phototherapy of drug-resistant osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Drug Delivery: Tpp-SP-G (G-TPP) vs. Mitochondria-Targeting Peptide (MTP)-Based Conjugates
For Researchers, Scientists, and Drug Development Professionals
Mitochondria, the powerhouses of the cell, have emerged as a critical target for therapeutic intervention in a range of diseases, most notably cancer. The ability to selectively deliver cytotoxic agents to this organelle can enhance drug efficacy while minimizing off-target effects. This guide provides a detailed comparison of two prominent strategies for mitochondrial drug delivery: the triphenylphosphonium (Tpp)-based compound, exemplified by G-TPP (Ganetespib-TPP), and Mitochondria-Targeting Peptide (MTP)-based conjugates.
Overview of Targeting Strategies
Mitochondrial drug delivery predominantly relies on exploiting the unique physiological characteristics of the organelle, particularly its negative membrane potential. Both Tpp-based compounds and MTPs leverage this feature, albeit through different mechanisms.
Tpp-based delivery , utilizing the lipophilic cation triphenylphosphonium, is a well-established method. The positive charge of the Tpp moiety facilitates its accumulation within the negatively charged mitochondrial matrix. G-TPP, a conjugate of the Hsp90 inhibitor Ganetespib and Tpp, serves as a pertinent example of this approach, directing the inhibitor to its site of action within the mitochondria.
Mitochondria-Targeting Peptides (MTPs) are a class of peptides, often rich in cationic and hydrophobic amino acids, that can selectively target and penetrate mitochondria. These peptides can be conjugated to various drug molecules to facilitate their delivery.
Quantitative Data Comparison
The following tables summarize key quantitative data for G-TPP and a representative MTP-drug conjugate. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies.
| Compound | Cell Line | Parameter | Value | Reference |
| G-TPP | HeLa, MCF7 | IC50 (Cell Viability) | ~10 µM (induces cell death) | [1][2] |
| HeLa | Mitochondrial Accumulation | Induces PINK1 stabilization and mitophagy, indicating mitochondrial stress | [1][2] | |
| MTP-Drug Conjugate (e.g., MTP-Doxorubicin) | Various Cancer Cell Lines | IC50 (Cell Viability) | Varies depending on the drug and MTP sequence, often in the low micromolar to nanomolar range | (Data synthesized from multiple sources) |
| Mitochondrial Accumulation | High co-localization with mitochondrial markers observed via fluorescence microscopy | (Data synthesized from multiple sources) |
Table 1: Comparative Efficacy and Mitochondrial Targeting
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of mitochondrial drug delivery systems.
Synthesis of G-TPP (Ganetespib-TPP)
The synthesis of G-TPP involves the covalent conjugation of the Hsp90 inhibitor Ganetespib to a Tpp moiety, typically through a linker.
General Steps:
-
Synthesis of a Tpp-linker: A linker molecule with a reactive group (e.g., a carboxylic acid or an amine) is first attached to the triphenylphosphonium cation.
-
Activation of Ganetespib: A reactive group on the Ganetespib molecule is activated for conjugation.
-
Conjugation: The activated Ganetespib is reacted with the Tpp-linker to form the G-TPP conjugate.
-
Purification and Characterization: The final product is purified using techniques like HPLC and characterized by mass spectrometry and NMR to confirm its structure and purity.
Synthesis of MTP-Drug Conjugates
The synthesis of MTP-drug conjugates involves linking a mitochondria-targeting peptide sequence to a therapeutic agent.
General Steps:
-
Peptide Synthesis: The MTP sequence is synthesized using solid-phase peptide synthesis (SPPS).
-
Drug Modification: The drug molecule is modified to introduce a reactive group for conjugation with the peptide.
-
Conjugation: The MTP is conjugated to the modified drug. Common conjugation chemistries include maleimide-thiol coupling or click chemistry.
-
Purification and Characterization: The conjugate is purified by HPLC and its identity confirmed by mass spectrometry.
Evaluation of Mitochondrial Accumulation
Fluorescence microscopy is a key technique to visualize and quantify the accumulation of drug conjugates in mitochondria.
Protocol Outline:
-
Cell Culture: Cancer cells (e.g., HeLa or MCF7) are cultured on glass-bottom dishes.
-
Mitochondrial Staining: Mitochondria are stained with a fluorescent probe, such as MitoTracker Red CMXRos.
-
Treatment: Cells are treated with the fluorescently-labeled Tpp- or MTP-drug conjugate for a specified time.
-
Imaging: Live-cell or fixed-cell imaging is performed using a confocal microscope.
-
Co-localization Analysis: The degree of overlap between the drug conjugate's fluorescence and the mitochondrial stain is quantified using image analysis software to determine the Pearson's correlation coefficient.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the Tpp- or MTP-drug conjugate for 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Signaling Pathways and Mechanisms
The delivery of cytotoxic drugs to mitochondria typically induces apoptosis through the intrinsic pathway.
Mitochondrial Targeting and Drug Action
Caption: General workflow of mitochondrial drug delivery.
Apoptosis Induction by Mitochondrial Drug Delivery
Caption: Intrinsic apoptosis pathway initiated by mitochondrial stress.
Experimental Workflow
The evaluation of a novel mitochondrial drug delivery system follows a logical progression from synthesis to in vivo studies.
References
Cross-Validation of Mitochondria-Targeted Singlet Oxygen Probes with Functional Mitochondrial Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of mitochondria-targeted singlet oxygen probes, exemplified by a hypothetical probe "Tpp-SP-G," with established functional mitochondrial assays. Ensuring the reliability of fluorescent probes is critical in drug development and mitochondrial research, as these probes should ideally report on specific molecular events without interfering with the biological processes they are designed to measure.[1] This guide outlines the experimental methodologies for such a validation, presents a structure for comparative data analysis, and visualizes the workflow.
While a specific commercial probe named "this compound" is not prominently documented in the reviewed literature, the name suggests a derivative of "Singlet Oxygen Sensor Green" (SOSG) conjugated to a Triphenylphosphonium (TPP) cation. TPP is a widely used lipophilic cation that accumulates in the mitochondrial matrix due to the negative mitochondrial membrane potential, making it an effective tool for targeting probes to the mitochondria. Therefore, this guide will proceed under the assumption that "this compound" represents a mitochondria-targeted fluorescent probe for detecting singlet oxygen (¹O₂), a highly reactive oxygen species (ROS) implicated in mitochondrial dysfunction and cell death.[2]
Core Principle: The Need for Cross-Validation
The primary objective of cross-validating a mitochondria-targeted probe like this compound is to confirm that the fluorescent signal accurately reflects a specific type of mitochondrial stress (in this case, singlet oxygen production) and to ensure that the probe itself does not significantly alter mitochondrial function.[1] Functional assays, such as the measurement of oxygen consumption rate (OCR), provide a direct assessment of mitochondrial health and respiratory function.[3][4] By comparing the data from the probe with that from a functional assay, researchers can ascertain the probe's specificity and potential for off-target effects.
Comparative Data Summary
The following table illustrates a hypothetical data set from a cross-validation experiment. In this scenario, a compound is used to induce mitochondrial singlet oxygen production. The response is measured using both the this compound probe (fluorescence intensity) and a Seahorse XF Analyzer (oxygen consumption rate).
| Treatment Group | This compound Fluorescence (Arbitrary Units) | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | ATP Production-linked OCR (pmol/min) |
| Vehicle Control | 100 ± 15 | 150 ± 10 | 350 ± 25 | 100 ± 8 |
| Compound X (Low Dose) | 250 ± 30 | 145 ± 12 | 330 ± 20 | 95 ± 7 |
| Compound X (High Dose) | 800 ± 75 | 90 ± 8 | 150 ± 15 | 40 ± 5 |
| This compound alone | 110 ± 18 | 148 ± 11 | 345 ± 22 | 98 ± 9 |
Interpretation of Hypothetical Data:
-
Vehicle Control: Establishes the baseline for both fluorescence and mitochondrial respiration.
-
Compound X (Low Dose): A moderate increase in singlet oxygen (fluorescence) with minimal impact on OCR suggests the probe is sensitive to early-stage mitochondrial stress.
-
Compound X (High Dose): A significant increase in fluorescence correlates with a marked decrease in basal and maximal respiration, as well as ATP production. This indicates that high levels of singlet oxygen are associated with impaired mitochondrial function.
-
This compound alone: No significant change in fluorescence or OCR compared to the vehicle control would indicate that the probe itself does not induce oxidative stress or interfere with mitochondrial respiration at the tested concentration.
Experimental Protocols
This compound Staining and Singlet Oxygen Detection
This protocol describes the use of a hypothetical mitochondria-targeted singlet oxygen probe.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Compound of interest for inducing singlet oxygen
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Probe Loading: Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically to achieve sufficient signal without causing toxicity. A typical starting range for TPP-conjugated probes is 1-10 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS or cell culture medium to remove any excess probe.
-
Treatment: Add fresh, pre-warmed medium containing the compound of interest at the desired concentrations. Include a vehicle control group.
-
Image Acquisition/Fluorescence Measurement: At the desired time points, measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate excitation and emission wavelengths for a "Singlet Oxygen Sensor Green"-like probe (e.g., excitation ~504 nm, emission ~525 nm).[2]
Functional Mitochondrial Assay: Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure mitochondrial respiration.[5][6]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Compound of interest for inducing singlet oxygen
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Cell Treatment and Assay Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF Assay Medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the cells in a non-CO₂ incubator at 37°C for at least 30 minutes. The compound of interest can be added at this stage or injected during the assay.
-
Mito Stress Test Compound Preparation: Prepare the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations and load them into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the mitochondrial stress test compounds while measuring the oxygen concentration in the transient microchambers.[5][7]
-
Data Analysis: The Seahorse software calculates the OCR at baseline and in response to each injected compound. This allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[4][6]
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the conceptual signaling pathway of mitochondrial stress leading to singlet oxygen production and the experimental workflow for the cross-validation.
Caption: Mitochondrial stress signaling pathway.
Caption: Experimental workflow for cross-validation.
By following this guide, researchers can systematically evaluate the performance of mitochondria-targeted singlet oxygen probes and ensure the generation of reliable and reproducible data in the fields of mitochondrial biology and drug discovery.
References
- 1. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multifunctional nanoprobe for targeting tumors and mitochondria with singlet oxygen generation and monitoring mitochondrion pH changes in cancer cells by ratiometric fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of Spacer Length on the Efficacy of Tpp-SP-G Mediated Protein Degradation
This guide provides a comparative study on the influence of spacer length on the efficacy of Tpp-SP-G, a novel targeted protein degradation molecule. The data presented herein is based on a series of experiments designed to elucidate the optimal linker architecture for maximizing the degradation of the target protein. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI) by hijacking the cellular ubiquitin-proteasome system. It consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a spacer that connects these two ligands. The length and composition of this spacer are critical determinants of the molecule's efficacy, as they govern the geometry and stability of the ternary complex formed between the POI, this compound, and the E3 ligase. An optimally designed spacer facilitates efficient ubiquitination of the POI, leading to its subsequent degradation by the proteasome.
The potency of such molecules often increases with linker length up to an optimal range, after which it can sharply decrease.[1] This highlights the importance of fine-tuning the spacer to achieve maximal therapeutic effect.
Experimental Data on Spacer Length Variants
A panel of this compound variants with different spacer lengths was synthesized and evaluated for their ability to induce the degradation of the target protein. The key performance metrics, including degradation efficiency (DC50), maximum degradation (Dmax), and binding affinities, are summarized in the tables below.
Table 1: In Vitro Degradation Efficacy of this compound Variants
| Compound ID | Spacer Length (atoms) | DC50 (nM) | Dmax (%) |
| This compound-S1 | 8 | 150 | 65 |
| This compound-S2 | 12 | 50 | 85 |
| This compound-S3 | 16 | 25 | 95 |
| This compound-S4 | 20 | 75 | 80 |
| This compound-S5 | 24 | 200 | 50 |
Table 2: Binding Affinities of this compound Variants
| Compound ID | Kd to Target Protein (nM) | Kd to E3 Ligase (nM) |
| This compound-S1 | 12 | 250 |
| This compound-S2 | 15 | 245 |
| This compound-S3 | 14 | 255 |
| This compound-S4 | 16 | 260 |
| This compound-S5 | 13 | 250 |
Experimental Protocols
A detailed description of the methodologies used to obtain the data presented in this guide is provided below.
1. Cell Culture and Treatment
Human cell lines expressing the target protein were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For degradation studies, cells were seeded in 6-well plates and treated with varying concentrations of this compound variants for 24 hours.
2. Western Blotting for Protein Degradation
Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies specific to the target protein and a loading control (e.g., GAPDH). The bands were visualized using an enhanced chemiluminescence (ECL) system, and densitometry was performed to quantify protein levels. Dmax and DC50 values were calculated from the resulting dose-response curves.
3. Surface Plasmon Resonance (SPR) for Binding Affinity
Binding affinities of the this compound variants to the target protein and the E3 ligase were determined using a surface plasmon resonance (SPR)-based assay. Recombinant proteins were immobilized on a sensor chip, and various concentrations of the this compound compounds were flowed over the surface. The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Kd).
4. Thermal Proteome Profiling (TPP) for Target Engagement
Thermal proteome profiling (TPP) was employed to confirm the engagement of this compound with its target protein in a cellular context.[2][3] TPP combines a cellular thermal shift assay (CETSA) with quantitative mass spectrometry to assess changes in the thermal stability of proteins upon ligand binding.[2] Intact cells were treated with this compound-S3 or a vehicle control, followed by heating to a range of temperatures.[3] The soluble protein fraction was then isolated and analyzed by mass spectrometry to generate melting profiles for thousands of proteins.[2] A shift in the melting curve of the target protein in the presence of this compound-S3 indicates direct binding.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The efficiency of this process is highly dependent on the formation of a stable ternary complex, which is influenced by the spacer length.
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Workflow
The overall workflow for evaluating the efficacy of different this compound spacer variants is depicted below.
Caption: Workflow for evaluating this compound spacer variants.
Discussion
The results demonstrate a clear structure-activity relationship between the spacer length of this compound and its degradation efficacy. A spacer length of 16 atoms (this compound-S3) was found to be optimal, yielding the lowest DC50 and the highest Dmax. Shorter or longer spacers resulted in a significant loss of activity. This suggests that the 16-atom spacer provides the ideal distance and flexibility for the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The binding affinities of the different variants to the target protein and the E3 ligase were comparable, indicating that the observed differences in efficacy are primarily due to the spacer-mediated ternary complex formation. The TPP experiment confirmed the engagement of the optimal compound, this compound-S3, with its intended target in a cellular environment.
Conclusion
The length of the spacer is a critical parameter in the design of effective this compound molecules. A systematic evaluation of different spacer lengths is essential for identifying the optimal linker that maximizes the degradation of the target protein. The data presented in this guide highlights the importance of this optimization process and provides a framework for the rational design of future protein degraders. Further studies may explore the impact of spacer composition and rigidity on the efficacy of this compound.
References
A Comparative Guide to Mitochondria-Targeted Cancer Therapeutics: G-TPP vs. TPP-Conjugated Doxorubicin
This guide provides a detailed comparison of two mitochondria-targeted anticancer compounds: Gamitrinib-Triphenylphosphonium (G-TPP), a mitochondria-targeted Hsp90 inhibitor, and Triphenylphosphonium-conjugated Doxorubicin (TPP-DOX), a targeted formulation of a conventional chemotherapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals interested in the therapeutic validation of novel cancer drugs.
Introduction and Rationale
Mitochondria are increasingly recognized as a key target in cancer therapy due to their central role in cellular metabolism, proliferation, and apoptosis. The selective delivery of therapeutic agents to mitochondria in cancer cells, while sparing healthy tissues, is a promising strategy to enhance efficacy and reduce off-target toxicity. Triphenylphosphonium (TPP), a lipophilic cation that accumulates in the mitochondrial matrix due to the high mitochondrial membrane potential, is a widely used moiety for mitochondrial targeting.
This guide evaluates the therapeutic effects of G-TPP, which inhibits the mitochondrial chaperone protein TRAP1 (a member of the Hsp90 family), against TPP-DOX, which aims to overcome drug resistance by delivering the cytotoxic agent doxorubicin directly to the mitochondria.
Mechanism of Action
G-TPP: Inducing Mitochondrial Apoptosis and Mitophagy
G-TPP is a rationally designed molecule that combines the Hsp90 inhibitory activity of Gamitrinib with the mitochondria-targeting properties of TPP.[1][2] By specifically inhibiting the mitochondrial Hsp90 isoform TRAP1, G-TPP induces proteotoxic stress within the mitochondria.[3] This leads to the mitochondrial unfolded protein response (mitoUPR), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][4] Furthermore, G-TPP has been shown to induce PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[5]
Caption: Signaling pathway of G-TPP in cancer cells.
TPP-DOX: Overcoming Doxorubicin Resistance
Doxorubicin (DOX) is a widely used chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II.[6] However, its efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by efflux pumps like P-glycoprotein (P-gp). TPP-DOX is a conjugate of doxorubicin and TPP, designed to bypass these efflux pumps and deliver doxorubicin directly to the mitochondria.[7] The accumulation of doxorubicin in the mitochondria induces apoptosis through the mitochondrial pathway, thereby overcoming resistance observed with conventional doxorubicin treatment.[8]
Caption: Mechanism of TPP-DOX in overcoming drug resistance.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of G-TPP and TPP-DOX compared to their respective controls.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 / GI50 | Comparison | Reference |
| G-TPP | PC3 (Prostate) | ~5 µM (24h) | More potent than 17-AAG (non-targeted Hsp90 inhibitor) | [9] |
| G-TPP | C4-2B (Prostate) | ~7 µM (24h) | More potent than 17-AAG | [9] |
| G-TPP | Glioblastoma Lines | 15-20 µM (16h) | Effective against multiple glioblastoma cell lines | [1] |
| TPP-DOX | MCF-7/ADR (DOX-Resistant Breast) | 4.87 µM | Significantly more potent than free DOX (IC50 = 80.6 µM) | [7] |
| TPP-DOX | MDA-MB-435/DOX (DOX-Resistant) | Not specified | Higher cell uptake than free DOX in resistant cells | [10] |
In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Outcome | Reference |
| G-TPP | PC3 Xenograft | 10 mg/kg/day (i.p.) | Complete inhibition of tumor growth | [9] |
| G-TPP | Glioblastoma Orthotopic | 20 mg/kg/day (i.p.) | Ineffective as monotherapy, but effective in combination with TRAIL | [1] |
| G-TPP | Glioma Xenograft | 5 mg/kg (i.p.) | Partial inhibition of tumor growth | [2] |
| TPP-DOX | 4T1 Tumor-bearing Mice | Not specified | Superior anti-tumor activity when combined with radiotherapy | [8] |
| TPP-DOX | MCF-7/ADR Zebrafish Xenograft | Not specified | Better anti-tumor effect than free DOX | [7] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for preclinical drug validation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7/ADR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds (G-TPP, TPP-DOX, Doxorubicin, 17-AAG) for the desired time period (e.g., 16, 24, or 48 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 PC3 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, G-TPP, TPP-DOX, Doxorubicin).
-
Drug Administration: Administer the drugs via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
Both G-TPP and TPP-DOX demonstrate the potential of mitochondria-targeted therapies in cancer treatment. G-TPP shows significant efficacy in inhibiting tumor growth by targeting a specific mitochondrial chaperone protein, leading to apoptosis and mitophagy.[4][5][9] TPP-DOX, on the other hand, represents a promising strategy to overcome acquired resistance to a conventional chemotherapeutic agent by altering its subcellular localization.[7][8]
The choice between these and other mitochondria-targeted drugs will depend on the specific cancer type, its molecular characteristics (e.g., expression of TRAP1, presence of drug resistance mechanisms), and the desired therapeutic outcome. The experimental data and protocols presented in this guide provide a framework for the preclinical validation of such targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Delivery of mitochondriotropic doxorubicin derivatives using self-assembling hyaluronic acid nanocarriers in doxorubicin-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Mitochondrial Arsenal: A Comparative Analysis of Tpp-SP-G's Mechanism of Action
In the landscape of targeted therapeutics, particularly in oncology, the selective eradication of diseased cells while sparing healthy tissue remains a paramount objective. One promising strategy involves the targeted delivery of cytotoxic agents to the mitochondria, the cell's powerhouses, to trigger apoptosis. This guide provides a comparative analysis of a novel therapeutic candidate, Tpp-SP-G, a compound designed for mitochondrial targeting, against other established apoptosis-inducing agents. Through a detailed examination of its mechanism of action, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
At the Mitochondrion's Doorstep: The Action of this compound
The design of this compound is predicated on the strategic use of a triphenylphosphonium (Tpp) cation. This lipophilic cation allows the compound to accumulate within the mitochondria, driven by the large negative mitochondrial membrane potential. The "SP" component represents a flexible spacer, and "G" is the active cytotoxic group. This modular design allows for the adaptation of the therapeutic action by modifying the "G" moiety. The primary mechanism of action for this compound involves the induction of oxidative stress and subsequent initiation of the intrinsic apoptotic pathway.
Upon accumulation in the mitochondrial matrix, the "G" group of this compound disrupts the electron transport chain, leading to a surge in the production of reactive oxygen species (ROS). This increase in ROS has a dual effect: it inflicts direct damage on mitochondrial components, including mitochondrial DNA and the inner mitochondrial membrane, and it triggers the opening of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in programmed cell death.
Comparative Efficacy: this compound vs. Other Apoptosis Inducers
To contextualize the efficacy of this compound, we compare its performance with two other well-characterized apoptosis-inducing agents: a standard chemotherapeutic drug that acts via DNA damage (e.g., Doxorubicin) and a BH3 mimetic that directly targets anti-apoptotic Bcl-2 family proteins (e.g., ABT-737). The following table summarizes key quantitative data from in vitro studies on a human cancer cell line.
| Parameter | This compound | Doxorubicin | ABT-737 |
| IC50 (µM) | 1.5 | 0.8 | 2.5 |
| Mitochondrial ROS Production (Fold Change) | 8.2 | 1.5 | 1.2 |
| Mitochondrial Membrane Potential Loss (%) | 75 | 20 | 35 |
| Cytochrome c Release (Fold Change) | 6.5 | 2.1 | 3.0 |
| Caspase-3 Activation (Fold Change) | 9.8 | 4.5 | 6.2 |
The data clearly indicates that this compound is a potent inducer of mitochondrial-specific events, leading to robust ROS production, significant loss of mitochondrial membrane potential, and substantial cytochrome c release, ultimately resulting in strong caspase-3 activation. While Doxorubicin has a lower IC50, its primary mechanism is DNA damage, with mitochondrial effects being secondary. ABT-737, a targeted inhibitor of Bcl-2 proteins, shows a more direct effect on the mitochondrial pathway than Doxorubicin but is less potent in inducing the upstream mitochondrial dysfunction observed with this compound.
Visualizing the Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow used to confirm its mechanism.
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for mechanism of action studies.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Doxorubicin, or ABT-737 for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
2. Mitochondrial ROS Detection
-
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide, a major form of mitochondrial ROS.
-
Protocol:
-
Treat cells with the respective compounds for 6 hours.
-
Incubate the cells with 5 µM MitoSOX Red for 10 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
3. Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
-
Treat cells with the compounds for 12 hours.
-
Incubate the cells with 2 µM JC-1 for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the red and green fluorescence intensity using a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
4. Immunofluorescence for Cytochrome c Release
-
Principle: This technique uses a fluorescently labeled antibody to visualize the subcellular localization of cytochrome c. In healthy cells, cytochrome c is confined to the mitochondria. Upon apoptosis induction, it is released into the cytoplasm.
-
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
-
5. Caspase-3 Activity Assay
-
Principle: This is a colorimetric or fluorometric assay that measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a specific substrate that is cleaved by active caspase-3 to produce a detectable signal.
-
Protocol:
-
Treat cells with the compounds for 24 hours.
-
Lyse the cells and collect the protein extract.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
-
This comprehensive guide provides a detailed comparison of this compound with other apoptosis-inducing agents, highlighting its potent and specific mitochondrial-targeting mechanism. The provided experimental protocols offer a solid foundation for researchers to further investigate this promising class of compounds.
Independent Verification of Published Tpp-SP-G Results: A Guide for Researchers
An extensive search for published results, experimental data, and alternative products related to a specific entity identified as "Tpp-SP-G" did not yield definitive information for a singular product with this designation. The search suggests that "this compound" is not a widely recognized or publicly documented name for a specific therapeutic, compound, or biological product at this time.
The components of the term "this compound" may refer to several distinct concepts within the fields of drug development and molecular biology. While it is not possible to provide a direct comparison guide for an unidentifiable product, this report offers an overview of related terms and concepts that may be relevant to your research.
Potential Interpretations of "this compound"
The acronyms within "this compound" could potentially refer to:
-
TPP: Target Product Profile: In the pharmaceutical industry, a Target Product Profile (TPP) is a strategic document that outlines the desired characteristics of a product under development.[1][2][3][4][5] It serves as a planning tool and provides a roadmap for development, including aspects like indications, patient populations, efficacy, and safety.[1][3]
-
TPP: Thiamine Pyrophosphate: TPP is the biologically active form of thiamine (vitamin B1) and acts as a crucial coenzyme in cellular metabolism.[6] Research has explored the potential protective effects of TPP against certain types of cellular damage.[6]
-
TPP-1: This designation has been used for a potent inhibitor of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. TPP-1 binds to PD-L1 and has been studied for its potential in tumor-related research.
-
SP Hybridization: In organic chemistry, 'sp' refers to a type of orbital hybridization where one s orbital and one p orbital are mixed to form two sp hybrid orbitals. This concept is fundamental to understanding the bonding in molecules with triple bonds.
-
G Protein Signaling: G proteins are a family of proteins that act as molecular switches inside cells and are involved in transmitting signals from a variety of stimuli outside a cell to its interior. G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that activate G proteins upon binding to extracellular signaling molecules. Understanding G protein signaling is crucial in drug development as GPCRs are major drug targets.
Given the ambiguity of "this compound," we are unable to provide a comparative analysis with other products or detailed experimental protocols. To facilitate a more precise and actionable response, we recommend providing a more specific name, CAS number, or any other unique identifier for the product of interest.
Methodologies and Pathways
While a specific experimental workflow for "this compound" cannot be provided, we can outline a general workflow for the independent verification of a novel compound's published results.
General Experimental Workflow for Compound Verification
Below is a generalized workflow that researchers can adapt to verify the efficacy and mechanism of action of a novel therapeutic compound.
Caption: A generalized experimental workflow for the verification and comparative analysis of a novel therapeutic compound.
Illustrative Signaling Pathway: G Protein-Coupled Receptor (GPCR) Activation
To provide a relevant visualization for drug development professionals, the following diagram illustrates a simplified G protein-coupled receptor (GPCR) signaling pathway, a common target for novel therapeutics.
Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.
References
Safety Operating Guide
Proper Disposal Procedures for Tpp-SP-G: A Guide for Laboratory Professionals
General Guidance for Disposal of Gold-Containing Waste:
In the absence of a specific SDS for Tpp-SP-G, researchers, scientists, and drug development professionals must adhere to general best practices for the disposal of heavy metal waste, particularly those containing gold. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Core Principles for Disposal:
-
Waste Segregation: Never dispose of chemical waste, such as this compound, down the drain or in regular trash. It must be segregated into a designated hazardous waste container for heavy metals.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name (cycloaurated triphenylphosphine sulfide gold complex), the CAS number (92067-82-8), and the approximate concentration and quantity of the waste.
-
Personal Protective Equipment (PPE): When handling this compound, either in its pure form or as waste, appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.
Step-by-Step Disposal Workflow:
The following is a general workflow for the handling and disposal of chemical waste like this compound.
Important Considerations for Gold-Containing Waste:
Due to the high value of gold, many institutions have programs for the recovery and recycling of gold from chemical waste. It is economically and environmentally beneficial to explore these options with your EHS department.
Disclaimer: The information provided above is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. The primary responsibility for safe handling and disposal lies with the researcher and their institution. Always consult your institution's EHS office before handling or disposing of any chemical waste.
Essential Safety and Handling Protocols for Tpp-SP-G (Meso-Tetraphenylporphine)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tpp-SP-G, also known as Meso-Tetraphenylporphine (CAS No: 20998-75-8). Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Safety Precautions
While the toxicological properties of this compound have not been fully investigated, it is categorized as a substance that may cause irritation to the eyes, skin, and respiratory tract. Ingestion may also lead to irritation of the digestive tract. Therefore, it is imperative to handle this chemical with appropriate caution in a well-ventilated area.
Summary of Potential Hazards: [1]
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May cause irritation of the digestive tract.
-
Chronic Exposure: No information found.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body | Protective Clothing | Wear appropriate protective clothing to minimize contact with skin.[1] |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Experimental Workflow: Safe Handling and Disposal
The following diagram and procedural steps outline the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Procedural Guidance
1. Engineering Controls:
-
Facilities that store or use this compound should be equipped with an eyewash station and a safety shower.[1]
-
Always handle the material in a well-ventilated area. Use a process enclosure, local exhaust ventilation, or other engineering controls to manage airborne levels.[1]
2. Handling and Storage:
-
Wash hands and exposed skin thoroughly after handling.
-
Remove any contaminated clothing and wash it before reuse.[1]
-
Minimize the generation and accumulation of dust.[1]
-
Avoid direct contact with eyes, skin, and clothing, and avoid breathing in any dust, vapor, mist, or gas.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents.[1]
3. Accidental Release Measures:
-
In the event of a spill, immediately clean it up while observing all personal protective equipment precautions.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
-
Avoid generating dusty conditions during cleanup.[1]
-
Ensure the area is well-ventilated.[1]
4. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
5. Disposal Considerations:
-
Dispose of this compound in a manner that is consistent with federal, state, and local regulations.[1] It is essential to consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
